molecular formula C24H19P B081920 2-(Diphenylphosphino)biphenyl CAS No. 13885-09-1

2-(Diphenylphosphino)biphenyl

Cat. No.: B081920
CAS No.: 13885-09-1
M. Wt: 338.4 g/mol
InChI Key: FNCQSSIMHQVKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphino)biphenyl is a useful research compound. Its molecular formula is C24H19P and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCQSSIMHQVKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514265
Record name ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13885-09-1
Record name ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylphosphino)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis and Purification of 2-(Diphenylphosphino)biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 2-(diphenylphosphino)biphenyl, a crucial monodentate biaryl phosphine ligand. Such ligands are instrumental in advancing modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3] The steric bulk and electron-donating properties of these ligands are key to the efficacy of the catalytic cycle.[1] This document outlines the primary synthetic methodologies, detailed experimental protocols, and purification techniques, supported by quantitative data and a visual representation of the experimental workflow.

Synthetic Strategies

The synthesis of this compound predominantly commences from the precursor 2-bromobiphenyl.[4][5] The core transformation involves the formation of an organometallic intermediate from 2-bromobiphenyl, which then reacts with chlorodiphenylphosphine. The two main approaches to generate the reactive intermediate are through a Grignard reagent or an organolithium species.

Synthesis of the Precursor: 2-Bromobiphenyl

A common route to 2-bromobiphenyl involves a Suzuki-Miyaura coupling reaction between 1,2-dibromobenzene and phenylboronic acid.[5]

Key Synthetic Reactions

The primary methods for the synthesis of this compound are summarized below.

Method Starting Materials Key Reagents Typical Yield Reference
Grignard Reaction2-BromobiphenylMagnesium, ChlorodiphenylphosphineHigh[6]
Lithiation2-Bromobiphenyln-Butyllithium or t-Butyllithium, ChlorodiphenylphosphineNot specified[4]
Suzuki-Miyaura Coupling (for related phosphine oxides)(2-Bromophenyl)diphenylphosphine oxide, Arylboronic acidsPalladium catalyst, BaseGood[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from procedures for analogous biaryl phosphine ligands.[6]

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Chlorodiphenylphosphine

  • Saturated aqueous ammonium chloride solution

  • Methanol

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Add a solution of 2-bromobiphenyl in anhydrous THF to the flask. The reaction may need gentle heating to initiate.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to room temperature.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a solvent such as methanol to yield this compound as a white solid.[6]

Protocol 2: Synthesis of this compound via Lithiation

This protocol is based on the general principle of ortho-lithiation followed by quenching with an electrophile.[4]

Materials:

  • 2-Bromobiphenyl

  • n-Butyllithium (or t-Butyllithium) in a suitable solvent (e.g., hexanes)

  • Anhydrous diethyl ether or THF

  • Chlorodiphenylphosphine

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Under an inert atmosphere, dissolve 2-bromobiphenyl in anhydrous diethyl ether or THF in a dry Schlenk flask.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium to the cooled solution. Stir the mixture at this temperature for a specified time to allow for lithium-halogen exchange.

  • Slowly add a solution of chlorodiphenylphosphine in the same anhydrous solvent to the reaction mixture at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by crystallization.

Purification of this compound

Due to the air-sensitive nature of many phosphine ligands, purification requires careful handling under an inert atmosphere.[9][10]

Crystallization:

  • This is a common method for purifying solid phosphine ligands.[6] Solvents like methanol or ethanol are often effective. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization.

Column Chromatography:

  • For non-polar phosphine ligands, column chromatography on silica gel or alumina can be employed.[4] It is crucial to use deoxygenated solvents and to maintain an inert atmosphere over the column to prevent oxidation of the phosphine to the corresponding phosphine oxide.[11]

Handling and Storage of Air-Sensitive Phosphines:

  • Phosphine ligands, especially those with electron-rich alkyl groups, are susceptible to oxidation.[10][12]

  • All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[10]

  • Solvents should be thoroughly degassed before use.[11]

  • Store the purified ligand in a sealed container under an inert atmosphere, preferably in a refrigerator or freezer to minimize degradation.[9][10]

Experimental Workflow Diagram

Synthesis_and_Purification_Workflow cluster_precursor Precursor Synthesis cluster_synthesis Synthesis of this compound cluster_purification Purification start Start 1_2_dibromobenzene 1,2-Dibromobenzene start->1_2_dibromobenzene phenylboronic_acid Phenylboronic Acid start->phenylboronic_acid suzuki_coupling Suzuki-Miyaura Coupling 1_2_dibromobenzene->suzuki_coupling phenylboronic_acid->suzuki_coupling 2_bromobiphenyl 2-Bromobiphenyl suzuki_coupling->2_bromobiphenyl grignard_formation Grignard Formation (Mg, THF) 2_bromobiphenyl->grignard_formation lithiation Lithiation (n-BuLi or t-BuLi) 2_bromobiphenyl->lithiation grignard_reagent 2-Biphenylmagnesium bromide grignard_formation->grignard_reagent lithiated_intermediate 2-Lithiobiphenyl lithiation->lithiated_intermediate reaction_with_phosphine_grignard Reaction grignard_reagent->reaction_with_phosphine_grignard reaction_with_phosphine_lithiation Reaction lithiated_intermediate->reaction_with_phosphine_lithiation chlorodiphenylphosphine Chlorodiphenylphosphine chlorodiphenylphosphine->reaction_with_phosphine_grignard chlorodiphenylphosphine->reaction_with_phosphine_lithiation crude_product Crude this compound reaction_with_phosphine_grignard->crude_product reaction_with_phosphine_lithiation->crude_product crystallization Crystallization (e.g., Methanol) crude_product->crystallization column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography pure_product Pure this compound crystallization->pure_product column_chromatography->pure_product

References

An In-depth Technical Guide to 2-(Diphenylphosphino)biphenyl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Diphenylphosphino)biphenyl, a crucial monodentate biaryl phosphine ligand. This document details experimental protocols for its synthesis and its application in key cross-coupling reactions, supported by spectroscopic data and safety information.

Core Physical and Chemical Properties

This compound, also known as JohnPhos, is a white to off-white crystalline solid at room temperature.[1] It is an air-sensitive compound and should be stored under an inert atmosphere.[2] Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₂₄H₁₉P[1][3]
Molecular Weight 338.39 g/mol [1]
Appearance White to off-white crystal[1]
Melting Point 80 - 86 °C[1]
Boiling Point (Predicted) 473.2 ± 24.0 °C[4]
CAS Number 13885-09-1[1][3]
Solubility Slightly soluble in water. Soluble in organic solvents like toluene and THF.[4]
Storage Temperature 2 - 8 °C under inert atmosphere[1]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (typically 120-150 ppm). The carbon atoms directly bonded to the phosphorus atom will show coupling (J-P), which is characteristic of organophosphorus compounds. For related diphenylphosphine oxides, C-P coupling constants (¹JPC) can be in the range of 97-107 Hz.[5]

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphine ligands. For similar triarylphosphines, a single peak is expected. For instance, the ³¹P NMR chemical shift for diphenylphosphine oxide is around 21.5 ppm (in CDCl₃, relative to an external standard).[5] For (2-([1,1'-biphenyl]-4-yl)ethyl)diphenylphosphine, the chemical shift is reported to be -15.7 ppm in CDCl₃.

  • FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and P-C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 338.4). The predicted monoisotopic mass is 338.122437604 Da.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of biaryl phosphine ligands involves the reaction of an organometallic reagent with a chlorophosphine. The following is a plausible synthetic protocol based on established chemical principles for similar compounds.

Reaction Scheme:

Synthesis of this compound 2-Bromobiphenyl 2-Bromobiphenyl Grignard Reagent Grignard Reagent 2-Bromobiphenyl->Grignard Reagent  + Mg, THF This compound This compound Grignard Reagent->this compound  + ClPPh2

A plausible synthetic workflow for this compound.

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Chlorodiphenylphosphine

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Toluene or other suitable solvent for extraction and purification

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-bromobiphenyl (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture may require gentle heating to start. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Phosphination: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF is then added dropwise from the dropping funnel. The reaction is typically exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of toluene and hexanes) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.

Reaction Scheme:

Suzuki-Miyaura Coupling ArylHalide Aryl Halide Product Biaryl Product ArylHalide->Product  + Pd Catalyst, Base, this compound BoronicAcid Arylboronic Acid BoronicAcid->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • A suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), this compound (2-4 mol%), and the base (e.g., 2.0 equivalents of K₂CO₃). The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: 4-Bromoanisole (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the anhydrous solvent are then added via syringe.

  • Reaction: The reaction mixture is heated with stirring in an oil bath at a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Application in Buchwald-Hartwig Amination

This ligand is also highly effective in palladium-catalyzed Buchwald-Hartwig amination reactions for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Buchwald-Hartwig Amination ArylHalide Aryl Halide Product Aryl Amine ArylHalide->Product  + Pd Catalyst, Base, this compound Amine Amine Amine->Product

General workflow for a Buchwald-Hartwig amination reaction.

Example Protocol: Coupling of 4-Chloroanisole with Morpholine

Materials:

  • 4-Chloroanisole

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂), this compound (2-4 mol%), and the base (e.g., 1.2-1.5 equivalents of NaOtBu).

  • Addition of Reagents: 4-Chloroanisole (1.0 equivalent), morpholine (1.2 equivalents), and the anhydrous solvent are added.

  • Reaction: The reaction mixture is heated with stirring in an oil bath, typically at temperatures ranging from 80 to 110 °C. The reaction progress is monitored by TLC or GC.

  • Work-up: After the starting material is consumed, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium black and inorganic salts. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.[3]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed and store under an inert atmosphere.[2]

Signaling Pathways and Logical Relationships

As a synthetic phosphine ligand primarily used in organometallic catalysis, this compound is not known to be involved in biological signaling pathways. Its function is to coordinate with a transition metal center, thereby modifying its electronic and steric properties to facilitate catalytic transformations.

The logical relationship in its application is the structure-activity relationship common in catalysis. The bulky biphenyl backbone and the electron-donating diphenylphosphino group are key features that contribute to its effectiveness in promoting oxidative addition and reductive elimination steps in the catalytic cycles of cross-coupling reactions.

Catalytic Cycle Logic Ligand This compound Complex Active Pd(0)-Ligand Complex Ligand->Complex Metal Palladium(0) Metal->Complex OxAdd Oxidative Addition (with Aryl Halide) Complex->OxAdd Transmetal Transmetalation (with Organoboron/-tin or Amine/Base) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Metal Regenerates Catalyst Product Coupled Product RedElim->Product

Simplified logic of the catalytic cycle enabled by this compound.

Conclusion

This compound is a versatile and highly effective ligand in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its well-defined physical and chemical properties, combined with its commercial availability, make it an invaluable tool for researchers in academia and industry, including those in the field of drug development where the construction of complex molecular architectures is paramount. Proper handling and storage are essential due to its air-sensitive and irritant nature. The experimental protocols provided herein offer a starting point for the synthesis and application of this important catalytic component.

References

2-(Diphenylphosphino)biphenyl CAS number and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(Diphenylphosphino)biphenyl for Researchers and Drug Development Professionals

Introduction

This compound, a member of the biaryl phosphine ligand family, is a versatile organophosphorus compound with significant applications in organic synthesis and catalysis. Its rigid biphenyl backbone and electron-rich diphenylphosphino group make it an effective monodentate ligand for various transition metal-catalyzed reactions. This technical guide provides comprehensive information on its chemical properties, suppliers, synthesis, and applications, particularly in the context of research and drug development. The compound is instrumental in forming crucial carbon-carbon and carbon-heteroatom bonds, which are foundational in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 13885-09-1[1][3]
Molecular Formula C₂₄H₁₉P[1][3]
Molecular Weight 338.39 g/mol [1]
Appearance White to off-white crystalline powder[1][3]
Melting Point 80 - 86 °C[1][3]
Boiling Point 473.2 ± 24.0 °C (Predicted)[3]
Purity ≥98% (GC) to 99%[1][3]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere[1][3]
Synonyms (2-Biphenylyl)diphenylphosphine, 2-Biphenylyl(diphenyl)phosphine, (1,1'-Biphenyl)-2-yldiphenylphosphine[1][3]

Commercial Suppliers

This compound is available from various chemical suppliers that cater to research and industrial needs. The following table lists some of the known suppliers.

SupplierLocationPurity/Notes
Chem-Impex Wood Dale, IL, USA≥ 98% (GC)
XINXIANG RUNYU MATERIAL CO., LTD. Xinxiang, China99% Purity
Thermo Scientific Chemicals Global98%

Applications in Catalysis and Drug Development

This compound serves as a highly effective ligand in numerous catalytic processes, most notably in palladium-catalyzed cross-coupling reactions.[1][2] Its structure allows for the stabilization of metal complexes, leading to enhanced reaction rates and selectivity.[1] These reactions are pivotal in medicinal chemistry for the synthesis of new drug candidates, as they enable the construction of complex molecular architectures with improved bioactivity.[2]

Key applications include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

  • Buchwald-Hartwig Amination: Formation of C-N bonds, crucial for synthesizing many pharmaceuticals.

  • Heck Reaction: Formation of substituted alkenes.

The logical workflow for utilizing this ligand in catalysis is depicted below.

cluster_0 Catalyst System Preparation cluster_1 Cross-Coupling Reaction Pd_Source Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Active_Catalyst Active Pd(0)Lₙ Catalyst Pd_Source->Active_Catalyst In-situ reduction Ligand This compound Ligand->Active_Catalyst Coordination Reactants Aryl Halide (Ar-X) + Coupling Partner (R-M) Active_Catalyst->Reactants initiates Product Coupled Product (Ar-R) Reactants->Product Catalytic Cycle Target_Molecule Target Molecule (e.g., API, Advanced Material) Product->Target_Molecule leads to

Figure 1: Conceptual workflow for the application of this compound in catalysis.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

The biphenyl scaffold of the ligand can be synthesized using a Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol adapted from literature procedures for the synthesis of substituted biphenyl phosphine oxides, which are precursors to the final phosphine ligand.[4]

Reaction: Coupling of (2-bromophenyl)diphenylphosphine oxide with phenylboronic acid.

Materials:

  • (2-Bromophenyl)diphenylphosphine oxide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄) or Potassium fluoride (KF)

  • Anhydrous 1,4-dioxane

  • Standard Schlenk line and glassware

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (2-bromophenyl)diphenylphosphine oxide (1 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (2 equiv.).

  • Add Pd(OAc)₂ (3-10 mol%) and PPh₃ (6-20 mol%) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 15 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (2-biphenylyl)diphenylphosphine oxide by column chromatography on silica gel.

  • The resulting phosphine oxide is then reduced to this compound using a reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base.

The general workflow for a typical cross-coupling experiment is illustrated below.

cluster_A Setup cluster_B Reaction cluster_C Workup cluster_D Extraction cluster_E Purification cluster_F Analysis A Setup & Reagent Prep B Reaction Execution C Workup & Quenching D Extraction E Purification F Analysis A1 Dry Glassware A2 Weigh Reagents (Substrates, Base, Catalyst) A1->A2 A3 Add Anhydrous Solvent A2->A3 B1 Inert Atmosphere (N₂ or Ar) A3->B1 B2 Heat to Temperature B1->B2 B3 Stir & Monitor (TLC/GC) B2->B3 C1 Cool to RT B3->C1 C2 Quench Reaction (e.g., add water) C1->C2 D1 Add Organic Solvent C2->D1 D2 Separate Layers D1->D2 D3 Dry Organic Layer D2->D3 D4 Concentrate D3->D4 E1 Column Chromatography or Recrystallization D4->E1 F1 Characterize Product (NMR, MS) E1->F1

Figure 2: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the use of this compound as a ligand in a representative Suzuki-Miyaura reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene/Water mixture (e.g., 4:1 ratio, 5 mL)

Procedure:

  • In a reaction vessel, combine the aryl bromide, arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and this compound in a small amount of the solvent to form the catalyst complex.

  • Add the catalyst mixture to the reaction vessel.

  • Add the toluene/water solvent mixture.

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC).

  • Follow the workup, extraction, and purification steps as outlined in the general workflow (Figure 2).

Catalytic Cycle Visualization

The effectiveness of this compound stems from its role in facilitating the elementary steps of the catalytic cycle in cross-coupling reactions. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)-X (L)₂ Pd0->OxiAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R (L)₂ OxiAdd->Trans Transmetalation (R-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination RedElim Ar-R Trans->RedElim product Ar-R reactant1 Ar-X reactant2 R-B(OR)₂

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. 'L' represents the this compound ligand.

Conclusion

This compound is a valuable and robust ligand for synthetic chemists in both academic and industrial settings. Its utility in promoting a wide range of palladium-catalyzed cross-coupling reactions makes it a key tool for the efficient construction of complex molecules, including those of pharmaceutical interest. Understanding its properties, synthesis, and the protocols for its application is crucial for leveraging its full potential in modern organic synthesis and drug discovery.

References

A Technical Guide to the Solubility of 2-(Diphenylphosphino)biphenyl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)biphenyl is a critical monodentate phosphine ligand, frequently employed in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Despite its widespread use, quantitative solubility data in common organic solvents remains largely unreported in publicly accessible literature. This technical guide provides a comprehensive framework for determining the solubility of this compound. It outlines a detailed experimental protocol for solubility determination, presents a structured format for data reporting, and includes a visual representation of the experimental workflow to ensure methodological consistency and facilitate the generation of comparable, high-quality data essential for process development, reaction optimization, and formulation studies.

Introduction

This compound, a member of the biaryl phosphine ligand family, is a white to off-white crystalline solid. Its efficacy in stabilizing catalytic species and promoting challenging chemical transformations has cemented its importance in synthetic organic chemistry. A fundamental physicochemical property that governs the practical application of any solid reagent is its solubility in the reaction medium. Understanding the solubility of this compound is paramount for:

  • Reaction Kinetics and Optimization: Ensuring the ligand is fully dissolved is crucial for achieving homogeneous reaction conditions, which directly impacts reaction rates, catalyst turnover, and overall yield.

  • Process Development and Scale-Up: Knowledge of solubility is essential for designing efficient processes for catalyst preparation, reaction work-up, and product purification.

  • Formulation of Stock Solutions: Accurate solubility data enables the preparation of stable, saturated, or subsaturated stock solutions for high-throughput screening and automated synthesis.

While qualitative descriptors such as "slightly soluble in water" are available from commercial suppliers, this guide addresses the critical need for quantitative data in common organic solvents.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₄H₁₉P[2]
Molecular Weight 338.39 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 80 - 86 °C[2]
CAS Number 13885-09-1[2]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Tetrahydrofuran (THF)Gravimetric
TolueneGravimetric
Dichloromethane (DCM)Gravimetric
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Diethyl EtherGravimetric

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the thermodynamic solubility of this compound in various organic solvents.[1][5][6][7]

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled orbital shaker or water bath

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Pipettes

  • Vacuum oven or desiccator

Procedure
  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. It is advisable to perform a preliminary study to determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.

  • Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the exact weight of the dish with the solution.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of the solute to gently evaporate the solvent to dryness. Alternatively, the solvent can be removed under a stream of inert gas followed by drying in a desiccator to a constant weight.

  • Final Weighing: Once the solvent is completely removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Weight of residue (g) / Volume of solvent used (L))

Data Reporting

All experimentally determined solubility data should be reported in a structured format, as shown in the table in Section 3, including the solvent, temperature, and the calculated solubility in both g/L and mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the determination of the solubility of this compound using the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate at constant temperature (24-72 hours) D Allow excess solid to settle C->D E Withdraw supernatant with syringe filter D->E F Dispense into pre-weighed dish E->F G Evaporate solvent to dryness F->G H Weigh dried residue G->H I Calculate solubility H->I

Caption: Workflow for gravimetric solubility determination.

Conclusion

This technical guide provides a standardized methodology for determining the solubility of this compound in common organic solvents. The lack of readily available quantitative data necessitates a rigorous and consistent experimental approach to build a reliable solubility profile for this important phosphine ligand. By following the detailed protocol and data presentation format outlined herein, researchers can generate high-quality, comparable data that will be invaluable for the broader scientific community in optimizing chemical processes and fostering innovation in catalysis and materials science.

References

Stability and Storage of 2-(Diphenylphosphino)biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the organophosphorus compound 2-(Diphenylphosphino)biphenyl. This biphenyl phosphine ligand is a cornerstone in modern synthetic chemistry, particularly as a ligand in transition metal catalysis for constructing complex organic molecules. Understanding its stability is paramount for ensuring experimental reproducibility, catalyst efficacy, and the overall success of synthetic campaigns.

Core Stability Profile

This compound is a solid compound that is susceptible to degradation, primarily through oxidation of the phosphorus(III) center to a phosphine oxide (P=O). This process is facilitated by exposure to atmospheric oxygen. The lone pair of electrons on the phosphorus atom, which is crucial for its coordination to metal centers in catalysis, is also the site of this oxidative degradation. The formation of the phosphine oxide deactivates the ligand, as it can no longer effectively coordinate to the metal catalyst, leading to diminished or no catalytic activity.

While generally considered more stable than their alkylphosphine counterparts, arylphosphines like this compound are still sensitive to atmospheric conditions. Therefore, stringent control over its storage and handling is necessary to maintain its chemical integrity and performance.

Quantitative Data on Storage and Stability

Specific quantitative data on the long-term stability and degradation kinetics of this compound under various conditions is not extensively available in public literature. However, based on information from suppliers and safety data sheets, the following qualitative and semi-quantitative recommendations can be made to ensure its stability.

Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the phosphine to phosphine oxide.
Temperature Cool, room temperature (Some suppliers recommend 2-8 °C)To minimize thermal degradation and slow down any potential side reactions.
Light Exposure Store in a dark placeTo prevent light-induced degradation pathways.
Moisture Dry environment (e.g., in a desiccator)To prevent hydrolysis, although oxidation is the primary concern.
Container Tightly sealed containerTo maintain the inert atmosphere and prevent ingress of air and moisture.
Handling and Incompatibility
AspectRecommendation
General Handling Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air.
Incompatible Materials Strong oxidizing agents.
Solutions Solutions should be prepared with degassed solvents and stored under an inert atmosphere.

Experimental Protocols

To ensure the quality and stability of this compound for sensitive applications, researchers can perform stability assessments. The following is a detailed protocol for monitoring the oxidative stability of this compound using ³¹P NMR spectroscopy.

Protocol: Monitoring Oxidative Stability by ³¹P NMR Spectroscopy

Objective: To quantify the rate of oxidation of this compound to its corresponding phosphine oxide upon exposure to air.

Materials:

  • This compound

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes and caps

  • Pipettes and syringes

  • NMR spectrometer with ³¹P capabilities

Procedure:

  • Sample Preparation (Inert Conditions):

    • Inside a glovebox or under a stream of inert gas, accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous, deuterated solvent to prepare a stock solution of a specific concentration (e.g., 50 mM).

    • Transfer an aliquot of this solution to an NMR tube and seal it with a cap while still under an inert atmosphere. This will serve as the time-zero (t=0) reference sample.

  • NMR Analysis (t=0):

    • Acquire a ³¹P NMR spectrum of the reference sample.

    • Record the chemical shift of the this compound peak.

    • Integrate the peak and set its value to a reference of 100%.

  • Exposure to Air:

    • Prepare a separate, identical NMR sample of this compound.

    • Expose this sample to air by leaving the NMR tube open to the atmosphere for a defined period or by bubbling a gentle stream of air through the solution. For a kinetic study, multiple identical samples can be prepared and exposed for different durations.

  • Time-Course NMR Analysis:

    • At regular time intervals (e.g., every hour, or as deemed appropriate based on the expected rate of oxidation), acquire a ³¹P NMR spectrum of the air-exposed sample(s).

    • In the resulting spectra, identify the peak corresponding to the starting phosphine and the new peak corresponding to the this compound oxide. The phosphine oxide peak will appear at a different chemical shift (typically downfield).

    • For each time point, integrate both the phosphine and phosphine oxide peaks.

  • Data Analysis:

    • Calculate the relative percentage of the remaining phosphine and the formed phosphine oxide at each time point.

    • Plot the percentage of the remaining this compound as a function of time. This will provide a degradation profile.

    • From this data, the rate of oxidation under the specific experimental conditions can be determined.

Expected Outcome: The ³¹P NMR spectra will show a decrease in the integral of the peak corresponding to this compound and a concurrent increase in the integral of the peak for its phosphine oxide. This provides a direct, quantitative measure of the compound's stability in the presence of air.[1][2]

Visualization of Application and Handling

To provide context for the importance of maintaining the stability of this compound, the following diagrams illustrate its role in a common catalytic reaction and the general workflow for handling this air-sensitive compound.

G Figure 1: Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction pd0 Pd(0)L (Active Catalyst) L = this compound pd2_oa R-Pd(II)-X (Oxidative Addition Product) pd0->pd2_oa Oxidative Addition pd2_trans R-Pd(II)-R' pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 product R-R' (Coupled Product) pd2_trans->product Reductive Elimination reactant1 R-X (Aryl/Vinyl Halide) reactant1->pd2_oa reactant2 R'-M (Organometallic Reagent) reactant2->pd2_trans

Caption: Catalytic cycle showing the role of this compound as a ligand (L) in a palladium-catalyzed cross-coupling reaction.

G Figure 2: General Workflow for Handling this compound cluster_inert Inert Atmosphere (Glovebox or Schlenk Line) storage Store under N2 or Ar weighing Weighing storage->weighing dissolution Dissolution in Degassed Solvent weighing->dissolution reaction_setup Reaction Setup dissolution->reaction_setup workup Reaction Workup (Exposure to Air) reaction_setup->workup start This compound (as received) start->storage

Caption: Recommended workflow for handling solid this compound to minimize air exposure.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development, particularly in the field of catalysis. The primary degradation pathway is oxidation to the corresponding phosphine oxide, which can be effectively mitigated by strict adherence to storage and handling under an inert atmosphere. While specific quantitative shelf-life data is not readily published, the implementation of analytical techniques such as ³¹P NMR spectroscopy can provide researchers with a robust method to assess the quality and stability of this vital reagent, ensuring the reliability and reproducibility of their synthetic endeavors.

References

The Coordination Chemistry of 2-(Diphenylphosphino)biphenyl with Palladium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure, reactivity, and catalytic applications of palladium complexes featuring the 2-(diphenylphosphino)biphenyl ligand, tailored for researchers, scientists, and drug development professionals.

The field of palladium-catalyzed cross-coupling has been revolutionized by the development of sophisticated phosphine ligands that enhance catalyst performance. Among these, biaryl phosphines have emerged as a particularly effective class, and this compound stands as a foundational example. Its unique steric and electronic properties facilitate key steps in catalytic cycles, leading to high efficiency in a variety of bond-forming reactions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with palladium, offering insights into the synthesis of its complexes, their structural and spectroscopic characterization, and their application in catalysis.

Synthesis of Palladium Complexes

Palladium complexes of this compound are typically prepared through the reaction of a suitable palladium(II) precursor with the phosphine ligand. Common palladium sources include palladium(II) chloride (PdCl₂), bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), and bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). The stoichiometry of the reaction determines the nature of the resulting complex. For instance, a 1:1 reaction often yields dimeric, chloride-bridged complexes, while a 2:1 ligand-to-metal ratio can produce monomeric bis(phosphine) complexes.

A general synthetic approach involves dissolving the palladium precursor and the this compound ligand in an appropriate solvent, such as dichloromethane or toluene, and stirring the mixture at room temperature. The desired complex often precipitates from the solution and can be isolated by filtration.

Structural and Spectroscopic Characterization

The coordination of this compound to palladium has been elucidated through various analytical techniques, primarily X-ray crystallography and ³¹P NMR spectroscopy.

X-ray Crystallography

Table 1: Representative Crystallographic Data for a Related Biaryl Phosphine Palladium Complex (PdCl₂(dpbp)) [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Pd-P1 Bond Length (Å)2.238(1)
Pd-P2 Bond Length (Å)2.243(1)
Pd-Cl1 Bond Length (Å)2.355(1)
Pd-Cl2 Bond Length (Å)2.348(1)
P1-Pd-P2 Angle (°)92.24(4)
Cl1-Pd-Cl2 Angle (°)88.54(4)
P1-Pd-Cl1 Angle (°)176.81(4)
P2-Pd-Cl2 Angle (°)177.58(4)

Note: Data for 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (dpbp) complex is used as a close analog.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing palladium-phosphine complexes in solution. The chemical shift (δ) of the phosphorus atom provides information about its coordination environment. Upon coordination to palladium, the ³¹P NMR signal of this compound typically shifts downfield compared to the free ligand. The magnitude of this shift can indicate the nature of the palladium-phosphine bond. For palladium(II) complexes, the ³¹P chemical shifts are generally observed in the range of +20 to +40 ppm.[3]

Reactivity and Catalytic Applications

Palladium complexes of this compound are highly effective catalysts for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The success of this ligand is attributed to its ability to promote the key elementary steps of the catalytic cycle: oxidative addition and reductive elimination.

Oxidative Addition and Reductive Elimination

The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. The electron-rich nature of the this compound ligand facilitates this step by increasing the electron density on the palladium center, making it more susceptible to reaction with the electrophilic organic halide.[3]

Following transmetalation, the final step of the catalytic cycle is reductive elimination, where the new carbon-carbon or carbon-nitrogen bond is formed, and the Pd(0) catalyst is regenerated. The steric bulk of the biphenyl backbone of the ligand is thought to promote this step by creating a sterically crowded coordination sphere that favors the elimination of the product.[3]

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Catalysts derived from this compound and its analogs have demonstrated high activity for the coupling of aryl bromides and chlorides with arylboronic acids.[3] These catalysts often exhibit high turnover numbers (TONs) and can function at low catalyst loadings.[3]

Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling [3]

Aryl HalideArylboronic AcidCatalyst Loading (mol %)SolventBaseTemperature (°C)Yield (%)
4-ChlorotoluenePhenylboronic acid1.0TolueneK₃PO₄8098
4-Bromobenzonitrile4-Methoxyphenylboronic acid0.5DioxaneK₂CO₃10095
1-Bromo-4-(trifluoromethyl)benzene2-Methylphenylboronic acid1.0THFKFRT92

Note: This table represents typical conditions and yields for Suzuki-Miyaura reactions using catalysts based on 2-(diorganophosphino)biphenyl ligands.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Palladium catalysts supported by this compound and related ligands have been shown to be effective for the coupling of a wide range of aryl halides with primary and secondary amines. The choice of base and solvent is crucial for optimizing the reaction conditions.

Table 3: Representative Catalytic Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst Loading (mol %)SolventBaseTemperature (°C)Yield (%)
4-ChlorotolueneMorpholine1.5TolueneNaOtBu10094
1-Bromo-3,5-dimethylbenzeneAniline1.0DioxaneK₃PO₄11091
4-Bromobenzotrifluoriden-Hexylamine2.0TolueneLiHMDS8088

Note: This table represents typical conditions and yields for Buchwald-Hartwig aminations using catalysts based on biaryl phosphine ligands.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of these palladium complexes. Below are representative protocols for the synthesis of a palladium precatalyst and its use in a Suzuki-Miyaura coupling reaction.

Synthesis of a [Pd(this compound)Cl]₂ Precatalyst (General Procedure)

A solution of this compound (2 equivalents) in anhydrous toluene is added to a stirred suspension of bis(acetonitrile)palladium(II) chloride (1 equivalent) in anhydrous toluene under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with fresh toluene and then a non-polar solvent like pentane, and dried under vacuum to yield the dimeric palladium(II) complex.

Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid (General Procedure)[4]

To a reaction vessel under an inert atmosphere are added the palladium precatalyst (e.g., [Pd(this compound)Cl]₂, 0.5-2 mol %), the aryl bromide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents). Anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by a suitable technique such as TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Catalytic Cycle

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions can be visualized using Graphviz to illustrate the key steps and intermediates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)(X)L OA->PdII TM Transmetalation (Ar'B(OH)2, Base) PdII->TM DiarylPdII Ar-Pd(II)(Ar')L TM->DiarylPdII RE Reductive Elimination DiarylPdII->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII_X Ar-Pd(II)(X)L OA->PdII_X Amine_Coord Amine Coordination & Deprotonation (R2NH, Base) PdII_X->Amine_Coord PdII_Amido Ar-Pd(II)(NR2)L Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR2 RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The coordination chemistry of this compound with palladium has played a pivotal role in the advancement of modern cross-coupling catalysis. The unique combination of steric bulk and electron-donating character inherent to this biaryl phosphine ligand facilitates the critical steps of oxidative addition and reductive elimination, leading to highly efficient catalytic systems. This guide has provided a comprehensive overview of the synthesis, characterization, and catalytic applications of these important complexes, offering valuable insights for researchers in academia and industry. Further exploration of this ligand and its derivatives will undoubtedly continue to push the boundaries of catalytic C-C and C-N bond formation.

References

An In-depth Technical Guide to the Electronic and Steric Effects of the 2-(Diphenylphosphino)biphenyl Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(diphenylphosphino)biphenyl ligand is a prominent member of the biaryl monophosphine class of ligands, which have become indispensable in modern synthetic chemistry. Its unique structural framework, characterized by a biphenyl backbone, imparts a specific combination of steric and electronic properties that are highly effective in stabilizing metal centers and promoting a variety of catalytic transformations. This guide provides a comprehensive overview of the synthesis, key properties, and applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Properties: Electronic and Steric Effects

The efficacy of this compound in catalysis is largely attributed to its distinct electronic and steric characteristics. The biphenyl scaffold, along with the diphenylphosphino group, creates a sterically demanding environment around the metal center. This steric bulk is crucial for promoting the formation of monoligated, highly reactive L1Pd(0) complexes, which are key intermediates in many catalytic cycles. The electron-donating nature of the phosphine group influences the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination steps in catalytic cycles.

Quantitative Data
PropertyValueReference
Molecular Formula C24H19P[1]
Molecular Weight 338.38 g/mol
CAS Number 13885-09-1[1][2]
Appearance White to yellow powder/crystals[3]
Cone Angle (θ) Not explicitly reported. The cone angle is a measure of the steric bulk of a phosphine ligand. For comparison, the related ligand triphenylphosphine has a cone angle of 145°. Given the additional phenyl group, the cone angle of this compound is expected to be slightly larger.
Tolman Electronic Parameter (TEP) Not explicitly reported. The TEP is a measure of the electron-donating ability of a phosphine ligand, determined by the CO stretching frequency in a Ni(CO)3L complex. Electron-rich phosphines have lower TEP values. Biaryl phosphine ligands are generally considered to be electron-rich.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Suzuki-Miyaura coupling being a common and effective approach. This method typically involves the coupling of a diphenylphosphine-containing boronic acid or ester with an aryl halide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of biaryl phosphine ligands and can be adapted for this compound.

Materials:

  • (2-bromophenyl)diphenylphosphine oxide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium phosphate (K3PO4)

  • Dioxane, anhydrous

  • Trichlorosilane (HSiCl3)

  • Triethylamine (NEt3)

  • Toluene, anhydrous

Procedure:

  • Suzuki-Miyaura Coupling: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add (2-bromophenyl)diphenylphosphine oxide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), PPh3 (0.04 equiv), and K3PO4 (2.0 equiv).

  • Add anhydrous dioxane to the flask and degas the mixture.

  • Heat the reaction mixture at reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, the phosphine oxide, by column chromatography on silica gel.

  • Reduction of the Phosphine Oxide: Dissolve the purified phosphine oxide in anhydrous toluene in a dried Schlenk flask under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (5.0 equiv) followed by the slow addition of trichlorosilane (4.0 equiv).

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or 31P NMR.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Applications in Catalysis

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds. The use of biaryl monophosphine ligands like this compound has been crucial for the development of highly active and general catalysts for this reaction.[7][8][9] These ligands promote the formation of the active monoligated palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[8]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar      |      X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)-Ar(HNR'R'')]+ X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar      |      NR'R'' Deprotonation->PdII_Amido BaseH Base-H+ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord

References

The Evolution of Biaryl Phosphine Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical development, synthetic methodologies, and catalytic applications of biaryl phosphine ligands, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these powerful catalytic tools.

Introduction

The advent of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity. Central to the success of these transformations is the design and evolution of phosphine ligands that modulate the reactivity of the palladium center. Among the most significant breakthroughs in this field has been the development of biaryl phosphine ligands. Initially met with skepticism, these bulky and electron-rich ligands have proven to be exceptionally effective, particularly in challenging coupling reactions involving unreactive aryl chlorides and sterically hindered substrates. This technical guide provides a detailed historical overview of the development of biaryl phosphine ligands, from early concepts to the highly sophisticated systems in use today. It includes a comparative analysis of their performance, detailed experimental protocols for their synthesis and application, and a mechanistic exploration of their role in catalysis.

Historical Development: From Simple Phosphines to Sophisticated Catalytic Tools

The journey of phosphine ligands in palladium-catalyzed cross-coupling can be broadly categorized into distinct generations, each addressing the limitations of its predecessors and expanding the scope of possible transformations.

First Generation: The Pioneers

In the early days of palladium-catalyzed cross-coupling, simple, commercially available triarylphosphines such as triphenylphosphine (PPh₃) and tri(ortho-tolyl)phosphine (P(o-tol)₃) were the workhorses.[1][2] While foundational, these ligands often required harsh reaction conditions, including high temperatures and long reaction times, and were generally limited to more reactive aryl iodides and bromides.[3] The coupling of the more abundant and less expensive aryl chlorides remained a significant challenge.

Second Generation: The Rise of Bidentate Ligands

The second generation of phosphine ligands saw the introduction of bidentate phosphines, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[2] These chelating ligands offered improved catalyst stability and were instrumental in expanding the scope of cross-coupling reactions to include a wider range of substrates.[2] However, they still often required relatively high catalyst loadings and elevated temperatures, and the efficient coupling of unactivated aryl chlorides remained elusive.

Third Generation: The Biaryl Phosphine Revolution

A paradigm shift occurred in 1998 with the introduction of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[3] These ligands, often referred to as "Buchwald ligands," were specifically designed to address the shortcomings of previous generations. Their key design features include:

  • Steric Bulk: Large substituents on the phosphorus atom and the biaryl backbone promote the formation of highly reactive, monoligated palladium(0) species (L₁Pd⁰), which are crucial for the oxidative addition of unreactive aryl chlorides.[4][5]

  • Electron-Donating Ability: The electron-rich nature of these ligands increases the electron density on the palladium center, facilitating the oxidative addition step of the catalytic cycle.[4]

  • Hemilability: The biaryl backbone can act as a hemilabile ligand, where one of the aryl rings can weakly coordinate to the palladium center, stabilizing the catalytically active species.[3]

This combination of properties leads to catalysts with unprecedented activity, allowing for reactions to be performed under milder conditions, with lower catalyst loadings, and with a much broader substrate scope, including the previously challenging aryl chlorides.[1]

A Comparative Look at Prominent Biaryl Phosphine Ligands

The modular nature of biaryl phosphine ligands has led to the development of a vast library of ligands, each with subtly different steric and electronic properties tailored for specific applications. Some of the most widely used and commercially available biaryl phosphine ligands include:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[6]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its exceptional activity in Suzuki-Miyaura couplings, particularly with hindered substrates and at room temperature.[7]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): A highly effective ligand for the Buchwald-Hartwig amination of a broad range of amines and aryl halides.

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): A very bulky ligand that has shown remarkable performance in challenging aminations, including the monoarylation of primary amines.

The following tables provide a summary of quantitative data for the performance of various biaryl phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Table 1: Performance of Biaryl Phosphine Ligands in Suzuki-Miyaura Coupling
LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Catalyst Loading (mol %)Yield (%)
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O100121.5 (Pd) / 3 (Ligand)98
XPhos 4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O100122 (Pd) / 4 (Ligand)95
CPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O110182 (Pd) / 4 (Ligand)94

Data compiled from various literature sources. Conditions may vary slightly between studies.

Table 2: Performance of Biaryl Phosphine Ligands in Buchwald-Hartwig Amination
LigandAryl HalideAmineBaseSolventTemp (°C)Time (h)Catalyst Loading (mol %)Yield (%)
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene100241 (Pd) / 2 (Ligand)96
RuPhos 4-ChlorotolueneDiphenylamineNaOtBuToluene100241 (Pd) / 2 (Ligand)96
BrettPhos 4-ChlorotolueneAnilineNaOtBuDioxane100181 (Pd) / 2 (Ligand)99

Data compiled from various literature sources. Conditions may vary slightly between studies.[8]

Experimental Protocols

To facilitate the practical application of biaryl phosphine ligands, this section provides detailed experimental protocols for the synthesis of two key ligands, XPhos and SPhos, as well as representative procedures for their use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Procedure: [8]

  • To a dried three-neck round-bottom flask under a nitrogen atmosphere, add magnesium powder (22 mmol), 1,3,5-triisopropylbenzene (10.0 mmol), and anhydrous tetrahydrofuran (20 mL).

  • Heat the mixture to 65 °C with vigorous stirring and initiate the Grignard formation by the slow addition of 1,2-dibromoethane (10 µL).

  • After stirring for 40-60 minutes, add 2-bromochlorobenzene (11.0 mmol) via syringe pump over approximately 1 hour at 65 °C.

  • Continue stirring for an additional hour at 65 °C, then cool the reaction to room temperature.

  • In a glovebox, add anhydrous copper(II) chloride (0.50 mmol) to the reaction mixture, followed by dicyclohexylphosphine bromide (10.0 mmol).

  • Stir the reaction mixture at ambient temperature for 10 hours.

  • Quench the reaction by cooling in an ice-water bath and adding methanol (1 mL).

  • After stirring for 10 minutes, add 1.0 M ammonia solution and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate and n-hexane to obtain pure XPhos.

Synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Procedure: [9]

  • Under an argon atmosphere, react 1,3-dimethoxybenzene with n-butyllithium in anhydrous hexane at reflux to generate a lithium aryl intermediate.

  • React the lithium aryl intermediate with 2-bromochlorobenzene to form the 2-bromo-2',6'-dimethoxybiphenyl intermediate.

  • Treat the biphenyl intermediate with n-butyllithium in tetrahydrofuran (THF) at -78 °C to perform a second lithiation.

  • Add chlorodicyclohexylphosphine dropwise to the reaction mixture to yield the crude SPhos ligand.

  • Purify the crude product by silica gel chromatography and subsequent recrystallization from ethanol to afford SPhos as a white solid.

General Procedure for Suzuki-Miyaura Coupling using SPhos

Procedure: [4]

  • To a reaction vessel, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (3.0 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.0 mol%).

  • Add degassed toluene and water (typically in a 10:1 ratio).

  • Stir the mixture at reflux for the specified time (e.g., 7 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

General Procedure for Buchwald-Hartwig Amination using RuPhos

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.0 mol%), RuPhos (2.0 mol%), and sodium tert-butoxide (1.4 equiv) to a reaction tube.

  • Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene to the tube, seal it with a screw cap, and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) for the designated time (e.g., 24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Mechanistic Insights and Visualizations

The enhanced reactivity of palladium catalysts bearing biaryl phosphine ligands stems from their influence on the key elementary steps of the cross-coupling catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of amination), and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The bulky and electron-rich biaryl phosphine ligand (L) plays a crucial role in promoting the formation of the active monoligated Pd(0) species and accelerating the rates of oxidative addition and reductive elimination.[5][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex L-Pd(II)(Ar)(Ar') (Diaryl Complex) OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar') Precatalyst Pd(II) Precatalyst Reduction Reduction Precatalyst->Reduction Reduction->Pd0 Formation of Active Catalyst

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination follows a similar pattern, with the key difference being the involvement of an amine nucleophile. The biaryl phosphine ligand facilitates the coordination of the amine and the subsequent C-N bond-forming reductive elimination.[11][12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coordination L-Pd(II)(Ar)(NHR¹R²)(X) OA_complex->Amine_coordination Amine Coordination (HNR¹R²) Amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) Amine_coordination->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR¹R²) Precatalyst Pd(II) Precatalyst Reduction Reduction Precatalyst->Reduction Reduction->Pd0 Formation of Active Catalyst

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
The Logical Evolution of Biaryl Phosphine Ligand Design

The development of biaryl phosphine ligands can be viewed as a logical progression of structural modifications aimed at enhancing catalytic activity. This evolution is driven by a deeper understanding of the reaction mechanism and the role of the ligand in each elementary step.

Ligand_Evolution cluster_improvements Key Improvements Gen1 First Generation (e.g., P(o-tol)₃) - Moderate bulk - Limited to Ar-I, Ar-Br Gen2 Second Generation (e.g., BINAP, dppf) - Bidentate - Improved stability Gen1->Gen2 Increased Stability Gen3 Third Generation (Biaryl Phosphines) - High steric bulk - Electron-rich - Hemilabile backbone Gen2->Gen3 Enhanced Reactivity for Ar-Cl and Hindered Substrates Milder_Conditions Milder Conditions Gen3->Milder_Conditions Lower_Catalyst_Loading Lower Catalyst Loading Gen3->Lower_Catalyst_Loading Broader_Scope Broader Substrate Scope Gen3->Broader_Scope

The logical evolution of phosphine ligand design for cross-coupling reactions.

Conclusion

The historical development of biaryl phosphine ligands represents a triumph of rational ligand design in homogeneous catalysis. By systematically modifying their steric and electronic properties, chemists have created a powerful class of ligands that have dramatically expanded the scope and utility of palladium-catalyzed cross-coupling reactions. These ligands have enabled the synthesis of complex molecules under milder conditions and with greater efficiency than ever before, with profound implications for the fields of drug discovery, materials science, and natural product synthesis. As our understanding of the subtle interplay between ligand structure and catalytic activity continues to grow, the future of biaryl phosphine ligand design promises even more exciting innovations and applications.

References

An In-depth Technical Guide to the Safe Handling of 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Diphenylphosphino)biphenyl (CAS No. 13885-09-1), a common reagent in chemical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system[1][2][3].

GHS Hazard Classification:

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3

Hazard Statements:

  • H315: Causes skin irritation[1][3].

  • H319: Causes serious eye irritation[1][3].

  • H335: May cause respiratory irritation[2].

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

Signal Word: Warning[1][2][3]

Pictogram:

alt text

Physical and Chemical Properties

PropertyValue
CAS Number 13885-09-1
Molecular Formula C₂₄H₁₉P[3]
Molecular Weight 338.4 g/mol [3]
Physical Form Solid, powder[4]
Purity Typically ≥97%

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and prevent adverse health effects.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood[1][2].

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure[2][5].

Personal Protective Equipment
PPE TypeSpecification
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
Skin Wear protective gloves (e.g., neoprene or nitrile rubber) and a lab coat. Avoid contact with skin[1][5].
Respiratory If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA approved respirator[2][5].
General Hygiene Practices
  • Wash hands thoroughly after handling the substance[1][2].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Contaminated clothing should be removed and washed before reuse[1].

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician[1][2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention[1][2].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[1].

Storage and Disposal

Proper storage and disposal are critical to maintaining the chemical's integrity and preventing environmental contamination.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2].

  • Some sources recommend storing under an inert atmosphere[4].

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2].

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation[2].

  • Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid creating dust.

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties of this compound are not publicly available in the searched resources. The provided data is based on standardized safety testing protocols required by regulatory bodies. The toxicological properties have not been fully investigated[2].

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow A Receiving and Storage B Pre-Handling Checks A->B Verify container integrity C Handling and Use B->C Don PPE, check ventilation F Emergency Procedures B->F Damaged container D Post-Handling C->D Complete experiment C->F Spill or Exposure D->A Return to storage E Waste Disposal D->E Segregate waste

Caption: Workflow for safe handling of this compound.

References

The Pivotal Role of 2-(Diphenylphosphino)biphenyl in Modern Organometallic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for bond formation is paramount. Among the vast arsenal of catalytic tools, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing fields from drug discovery to materials science. Central to the success of these transformations is the nature of the ligand coordinating to the palladium center. This technical guide provides a comprehensive overview of 2-(diphenylphosphino)biphenyl, a monodentate biaryl phosphine ligand that has demonstrated significant utility in a variety of organometallic transformations.

Core Properties and Synthesis

This compound, also known as Johnphos, is a white to off-white crystalline solid. Its structure, featuring a biphenyl backbone with a diphenylphosphino group at the 2-position, imparts a unique combination of steric bulk and electron-donating character, which are crucial for its catalytic efficacy.

PropertyValue
Molecular Formula C₂₄H₁₉P
Molecular Weight 338.39 g/mol [1]
Melting Point 80 - 86 °C[1]
Appearance White to off-white crystal[1]
CAS Number 13885-09-1[1]

Synthesis:

While numerous methods exist for the synthesis of biaryl phosphine ligands, a common approach involves the reaction of a Grignard reagent derived from 2-bromobiphenyl with chlorodiphenylphosphine. The following represents a general, plausible synthetic route.

cluster_synthesis Synthesis of this compound 2-bromobiphenyl 2-Bromobiphenyl Grignard 2-Biphenylmagnesium bromide 2-bromobiphenyl->Grignard 1. Grignard Formation Mg Mg / THF Mg->Grignard Product This compound Grignard->Product 2. Phosphination PClPh2 Chlorodiphenylphosphine PClPh2->Product cluster_workflow General Cross-Coupling Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reactants Add: - Aryl/Vinyl Halide - Coupling Partner - Palladium Precatalyst - this compound - Base - Solvent setup->reactants reaction Reaction (Heating/Stirring) reactants->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L PdII_RX R-Pd(II)L-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)2) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar) Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L PdII_RX Ar-Pd(II)L-X Pd0->PdII_RX Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)L-NR'R'' PdII_RX->PdII_Amine Amine Coordination & Deprotonation (HNR'R'', Base) PdII_Amine->Pd0 Reductive Elimination (Ar-NR'R'') Negishi Coupling Catalytic Cycle Pd0 Pd(0)L PdII_RX R-Pd(II)L-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R' R-Pd(II)L-R' PdII_RX->PdII_R_R' Transmetalation (R'-ZnX) PdII_R_R'->Pd0 Reductive Elimination (R-R') Stille Coupling Catalytic Cycle Pd0 Pd(0)L PdII_RX R-Pd(II)L-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R' R-Pd(II)L-R' PdII_RX->PdII_R_R' Transmetalation (R'-SnBu3) PdII_R_R'->Pd0 Reductive Elimination (R-R')

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination using 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between aryl halides or triflates and amines.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The choice of ligand is critical to the success of the Buchwald-Hartwig amination, influencing catalyst stability, activity, and substrate scope.[3] 2-(Diphenylphosphino)biphenyl is a member of the bulky, electron-rich biaryl phosphine ligand class, which has proven to be highly effective in facilitating these transformations.[5][6] Its structural features promote the key steps of the catalytic cycle, leading to high yields and broad applicability.[3]

These application notes provide a detailed protocol for the use of this compound in the Buchwald-Hartwig amination of aryl halides with a variety of amine coupling partners.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-donating this compound ligand plays a crucial role in promoting each step of this cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L)(R2NH)]+X- oa_complex->amine_complex Amine Coordination (R2NH) amido_complex Ar-Pd(II)(L)(NR2) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR2) Product Aryl Amine (Ar-NR2) amido_complex->Product ArX Aryl Halide (Ar-X) ArX->oa_complex Amine Amine (R2NH) Amine->amine_complex Base Base Base->amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of Aryl Halides

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction using this compound as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

  • Aryl halide

  • Amine

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution with respect to the aryl halide).

  • Seal the reaction vessel and heat the mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd Precursor, Ligand, Base, Aryl Halide, and Amine setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir (80-110 °C, 2-24 h) add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Arylamine Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative yields for the Buchwald-Hartwig amination of various aryl halides with different amines using a palladium/2-(Diphenylphosphino)biphenyl catalyst system. These are illustrative examples based on typical outcomes for this class of ligand.

Table 1: Amination of Aryl Bromides with Various Amines

EntryAryl BromideAmineProductYield (%)
14-BromotolueneMorpholine4-(p-tolyl)morpholine95
24-BromoanisoleAniline4-Methoxy-N-phenylaniline92
31-Bromo-4-fluorobenzenen-HexylamineN-(4-Fluorophenyl)hexan-1-amine88
42-BromopyridineDi-n-butylamineN,N-Dibutylpyridin-2-amine90

Table 2: Amination of Aryl Chlorides with Various Amines

EntryAryl ChlorideAmineProductYield (%)
14-ChlorotolueneMorpholine4-(p-tolyl)morpholine92
24-ChloroanisoleAniline4-Methoxy-N-phenylaniline85
31-Chloro-4-nitrobenzeneBenzylamineN-(4-Nitrophenyl)benzylamine94
42-ChloropyridinePiperidine2-(Piperidin-1-yl)pyridine88

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or using a stronger base (e.g., LHMDS if compatible with substrates). The catalyst loading can also be increased.

  • Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This may be minimized by ensuring strictly anhydrous and anaerobic conditions.

  • Substrate Scope: While this compound is a versatile ligand, its effectiveness can be substrate-dependent. For particularly challenging substrates, screening of other biaryl phosphine ligands may be beneficial.[7]

  • Base Selection: The choice of base is crucial. Sodium tert-butoxide is a common and effective base. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, although this may require higher temperatures or longer reaction times.

  • Solvent: Toluene and dioxane are the most commonly used solvents. The choice of solvent can influence reaction rates and solubility of the reagents.

Conclusion

This compound is a highly effective and versatile ligand for the Buchwald-Hartwig amination, facilitating the synthesis of a wide range of arylamines from readily available aryl halides and amines. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful synthetic methodology in their own work, from small-scale discovery to larger-scale applications in drug development and materials science.

References

Application Notes: Suzuki-Miyaura Cross-Coupling with a 2-(Diphenylphosphino)biphenyl Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The reaction's broad functional group tolerance, mild conditions, and the commercial availability and stability of its reagents have led to its widespread adoption in both academic and industrial research.

A key factor in the success and versatility of the Suzuki-Miyaura coupling is the choice of the palladium catalyst's ligand system. Bulky and electron-rich phosphine ligands have been shown to dramatically enhance the efficiency of the catalytic cycle. 2-(Diphenylphosphino)biphenyl, a member of the Buchwald class of biaryl phosphine ligands, is particularly effective. It promotes the crucial oxidative addition step, especially with less reactive aryl chlorides, and facilitates the final reductive elimination to release the product and regenerate the active Pd(0) catalyst. This catalyst system is noted for its high reactivity, often allowing for reactions to be conducted at room temperature with low catalyst loadings.

Applications in Drug Development and Fine Chemicals

The this compound palladium catalyst system is highly valued in the synthesis of complex organic molecules due to its ability to couple a wide range of substrates, including sterically hindered and electronically diverse partners. This capability is crucial in drug discovery and development, where the rapid synthesis of analog libraries is necessary for lead optimization. Its efficiency in coupling heteroaryl systems further extends its utility, as these motifs are common in biologically active compounds. The robustness of this catalyst system makes it suitable for scaling up reactions from the laboratory bench to industrial production.

Data Presentation

The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of various aryl chlorides and boronic acids using a palladium acetate/2-(diphenylphosphino)biphenyl catalyst system. These data illustrate the broad scope and efficiency of this catalytic protocol.

Table 1: Suzuki-Miyaura Cross-Coupling of Various Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideProductYield (%)
1ChlorobenzeneBiphenyl95
24-Chlorotoluene4-Methylbiphenyl98
34-Chloroanisole4-Methoxybiphenyl98
42-Chlorotoluene2-Methylbiphenyl93
54-Chloroacetophenone4-Acetylbiphenyl95

Reaction Conditions: Aryl Chloride (1.0 mmol), Phenylboronic Acid (1.4 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), NaOtBu (1.2 mmol), Isopropanol, Room Temperature.

Table 2: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Boronic Acids

EntryAryl ChlorideBoronic AcidProductYield (%)
12-Chlorotoluene2-Methylphenylboronic Acid2,2'-Dimethylbiphenyl77
21-Chloro-2,6-dimethylbenzenePhenylboronic Acid2,6-Dimethylbiphenyl88
31-Chloro-2,6-dimethylbenzene2-Methylphenylboronic Acid2,2',6-Trimethylbiphenyl85

Reaction Conditions: Aryl Chloride (0.5 mmol), Boronic Acid (0.7 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), NaOtBu (0.6 mmol), Isopropanol, Room Temperature.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using the palladium/2-(diphenylphosphino)biphenyl catalyst system.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (JohnPhos)

  • Aryl chloride (substrate)

  • Arylboronic acid (coupling partner)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous isopropanol

  • Reaction vessel (e.g., screw-cap vial or Schlenk tube)

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (in a glovebox or under an inert atmosphere):

    • To a dry reaction vessel equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.2 mmol).

    • Add the arylboronic acid (1.4 mmol).

    • Seal the vessel with a septum-fitted screw cap.

  • Reaction Execution (outside the glovebox):

    • Inject anhydrous isopropanol (e.g., 1.5 mL for a 1 mmol scale reaction) into the vial via syringe.

    • Stir the mixture at room temperature for approximately 15 minutes to allow for pre-formation of the active catalyst.

    • Slowly inject the aryl chloride (1.0 mmol) into the reaction mixture.

    • Continue to stir the reaction at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. Reaction times can vary from a few minutes to several hours depending on the substrates.

  • Workup and Purification:

    • Once the reaction is complete, add a small amount of silica gel to the reaction vial and evaporate the solvent under reduced pressure.

    • The product can be isolated by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate mixture).

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Ar-Pd(II)-X(L) pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)-Ar'(L) oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (Boronic Acid) boronate [Ar'-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Prepare Reagents setup Reaction Setup (Inert Atmosphere) - Add Pd(OAc)₂, Ligand, Base - Add Boronic Acid start->setup preformation Catalyst Pre-formation - Add Solvent - Stir at RT for 15 min setup->preformation addition Substrate Addition - Inject Aryl Chloride preformation->addition reaction Reaction - Stir at Room Temperature addition->reaction monitoring Monitor Progress (TLC or GC) reaction->monitoring monitoring->reaction Incomplete workup Workup - Adsorb on Silica Gel - Evaporate Solvent monitoring->workup Reaction Complete purification Purification - Flash Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application of 2-(Diphenylphosphino)biphenyl in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Diphenylphosphino)biphenyl, commonly known as JohnPhos, is a sterically bulky and electron-rich monophosphine ligand belonging to the biaryl phosphine class. Developed by the Buchwald group, JohnPhos has become an indispensable tool in modern pharmaceutical synthesis. Its unique structural features enable the formation of highly active and stable palladium catalysts that facilitate a wide range of cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of complex active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the use of JohnPhos in key pharmaceutical synthetic routes, with a focus on the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Key Applications in Pharmaceutical Synthesis

JohnPhos has demonstrated exceptional utility in numerous palladium-catalyzed cross-coupling reactions that are critical in drug discovery and development.[1][2][3] Its bulky nature promotes the formation of the catalytically active monoligated palladium species, leading to enhanced reactivity and broader substrate scope.[4]

Key reaction types where JohnPhos is a preferred ligand include:

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides or triflates with amines. This reaction is widely used for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[5][6][7]

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl or vinyl halides with organoboron compounds. This is a powerful method for the synthesis of biaryl structures found in many drugs.[8][9][10]

  • Other Cross-Coupling Reactions: JohnPhos is also effective in other palladium-catalyzed transformations such as Heck, Sonogashira, and Stille couplings, further expanding its utility in the synthesis of complex molecules.[1][2]

Application in the Synthesis of Venetoclax

A notable application of JohnPhos is in the redesigned, convergent, and large-scale synthesis of Venetoclax, a BCL-2 inhibitor used in cancer therapy. The key step involves a Buchwald-Hartwig amination to construct a core intermediate of the drug.[1][4][6][11]

Quantitative Data: Buchwald-Hartwig Amination in Venetoclax Synthesis
ParameterValue
Reactants Aryl Bromide Intermediate, Amine Fragment
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand JohnPhos
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature Not specified in available abstracts
Reaction Time Not specified in available abstracts
Yield High (synthesis accomplished in 46% overall yield)
Catalyst Loading Not specified in available abstracts

Note: Specific quantitative data from proprietary large-scale synthesis is often not fully disclosed in publicly available literature. The overall yield mentioned reflects the multi-step synthesis.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination using JohnPhos

This protocol provides a general guideline for a laboratory-scale Buchwald-Hartwig amination reaction using JohnPhos.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • JohnPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, Pd(OAc)₂, JohnPhos, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the amine (if solid) to the tube under a positive pressure of inert gas. If the amine is a liquid, add it via syringe after the addition of the solvent.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry.[12][13] The synthesis of substituted imidazo[1,2-a]pyridines can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where JohnPhos can be an effective ligand.[14]

Quantitative Data: Suzuki-Miyaura Coupling for 3,6-Disubstituted Imidazo[1,2-a]pyridines

The following data is based on a reported synthesis of 3,6-disubstituted imidazo[1,2-a]pyridine derivatives.[14]

ParameterValue
Reactants 6-Chloro-3-iodoimidazo[1,2-a]pyridine, Various Boronic Acids
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand JohnPhos (or similar biarylphosphine)
Base Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane/Water
Temperature 100 °C
Reaction Time Not specified
Yield 47-80%
Catalyst Loading Not specified
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling using JohnPhos

This protocol provides a general guideline for a laboratory-scale Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 6-chloro-3-iodoimidazo[1,2-a]pyridine, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • JohnPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, boronic acid, Pd(OAc)₂, JohnPhos, and potassium carbonate.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture in a preheated oil bath to 100 °C.

  • Stir the mixture vigorously until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.[2][3][8][15]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido PdII_amido->Pd0 RedElim Reductive Elimination PdII_amido->RedElim Product Ar-NR'R'' RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

This diagram outlines the typical workflow for setting up a palladium-catalyzed cross-coupling reaction in a laboratory setting.[5][16]

Experimental_Workflow start Start reagents Weigh Reactants: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand start->reagents glassware Prepare Oven-Dried Glassware with Stir Bar reagents->glassware setup Assemble Reaction Under Inert Atmosphere glassware->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: Quench, Extract monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify product Isolated Product purify->product

General Cross-Coupling Experimental Workflow

This compound (JohnPhos) is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions, playing a crucial role in the efficient synthesis of numerous pharmaceutical compounds. Its application in the large-scale synthesis of drugs like Venetoclax highlights its industrial importance. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the strategic application of JohnPhos to construct complex molecular architectures. As the demand for more efficient and sustainable synthetic methodologies grows, the utility of well-designed ligands like JohnPhos will continue to be of paramount importance.

References

Application Notes and Protocols for the Heck Reaction Using 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the bulky monodentate phosphine ligand, 2-(diphenylphosphino)biphenyl, in palladium-catalyzed Heck coupling reactions. This ligand is particularly effective in promoting the coupling of a wide range of aryl halides and olefins, often leading to high yields and selectivity.

Introduction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from unsaturated halides or triflates and an alkene.[1][2] The choice of ligand coordinated to the palladium catalyst is critical for the reaction's success, influencing catalyst stability, activity, and selectivity. This compound is a sterically hindered and electron-rich monodentate phosphine ligand that has demonstrated significant utility in various palladium-catalyzed cross-coupling reactions. Its bulkiness promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step of the catalytic cycle, even with less reactive aryl chlorides.

This document outlines the general conditions, a detailed experimental protocol for a model reaction, and the expected outcomes when using this compound in the Heck reaction.

General Reaction Parameters

Successful Heck reactions using this compound depend on the careful optimization of several parameters. The following table summarizes the typical ranges and specific examples for each component.

ParameterGeneral Range/Commonly UsedSpecific Example
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂
Ligand This compoundThis compound
Pd:Ligand Ratio 1:1 to 1:41:2
Catalyst Loading 0.5 - 5 mol%1 mol%
Aryl Halide Iodides, Bromides, Chlorides4-Bromotoluene
Olefin Styrenes, Acrylates, etc.Styrene
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or Organic (e.g., Et₃N, Cy₂NEt)Cs₂CO₃
Solvent Aprotic polar (e.g., DMF, DMA, NMP) or non-polar (e.g., Toluene, Dioxane)Dioxane
Temperature 80 - 140 °C100 °C
Reaction Time 12 - 48 hours24 hours

Detailed Experimental Protocol: Synthesis of 4-Methylstilbene

This protocol describes the Heck coupling of 4-bromotoluene with styrene to synthesize 4-methylstilbene, a common benchmark reaction for evaluating catalytic systems.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Styrene

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.01 mmol, 2.3 mg) and this compound (0.02 mmol, 6.8 mg) in anhydrous dioxane (2 mL). Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To the flask containing the catalyst solution, add cesium carbonate (1.5 mmol, 488 mg), 4-bromotoluene (1.0 mmol, 171 mg), and styrene (1.2 mmol, 125 mg, 138 µL).

  • Reaction Execution: Fit the Schlenk flask with a reflux condenser under a continuous flow of inert gas. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-methylstilbene.

Data Presentation: Substrate Scope and Yields

The following table summarizes the typical yields obtained for the Heck reaction of various aryl bromides with styrene using the palladium/2-(diphenylphosphino)biphenyl catalytic system.

EntryAryl BromideOlefinProductYield (%)
1BromobenzeneStyreneStilbene~95%
24-BromotolueneStyrene4-Methylstilbene~92%
34-BromoanisoleStyrene4-Methoxystilbene~90%
44-BromobenzonitrileStyrene4-Cyanostilbene~98%
51-Bromo-4-(trifluoromethyl)benzeneStyrene4-(Trifluoromethyl)stilbene~96%
62-BromotolueneStyrene2-Methylstilbene~85%

Note: Yields are approximate and can vary based on the precise reaction conditions and purity of reagents.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Heck reaction.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)(L)₂-X Oxidative_Addition->R-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination R-Pd(II)-X(L2)->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release HX H-X Beta_Hydride_Elimination->HX Reductive_Elimination Reductive Elimination (+ Base) Product_Release->Reductive_Elimination Product Substituted Alkene Product_Release->Product Reductive_Elimination->Pd(0)L2 BaseH Base-H⁺ Reductive_Elimination->BaseH

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing a Heck reaction in the laboratory.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Dry Glassware prep_reagents Weigh Reagents (Pd source, Ligand, Base, Aryl Halide) prep_glassware->prep_reagents prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere prep_solvent->prep_inert add_olefin Add Olefin prep_inert->add_olefin heating Heat to Reaction Temp. add_olefin->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Reaction (TLC/GC-MS) stirring->monitoring cooling Cool to Room Temp. monitoring->cooling Reaction Complete filtration Dilute and Filter cooling->filtration extraction Aqueous Wash filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product purification->characterization

Caption: General laboratory workflow for the Heck reaction.

Parameter Relationships

This diagram illustrates the logical relationships between key reaction parameters and their influence on the outcome of the Heck reaction.

Parameter_Relationships cluster_inputs Reaction Inputs cluster_outcomes Reaction Outcomes Ligand Ligand (this compound) Yield Yield Ligand->Yield Selectivity Selectivity (Regio- & Stereo-) Ligand->Selectivity Reaction_Rate Reaction Rate Ligand->Reaction_Rate Catalyst Pd Source (e.g., Pd(OAc)₂) Catalyst->Yield Catalyst->Reaction_Rate Base Base (e.g., Cs₂CO₃) Base->Yield Base->Reaction_Rate Solvent Solvent (e.g., Dioxane) Solvent->Yield Solvent->Reaction_Rate Temperature Temperature Temperature->Yield Temperature->Reaction_Rate Reactants Aryl Halide & Olefin Reactants->Yield Reactants->Selectivity

Caption: Influence of parameters on Heck reaction outcomes.

References

Application Notes and Protocols: Palladium Precatalysts with 2-(Diphenylphosphino)biphenyl Ligands for C-N Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for utilizing palladium precatalysts incorporating 2-(diphenylphosphino)biphenyl and its derivatives in C-N cross-coupling reactions. The information is curated to assist in the practical application of these catalysts in synthetic chemistry, particularly for pharmaceutical and materials science research.

Introduction

Palladium-catalyzed C-N cross-coupling, notably the Buchwald-Hartwig amination, has become an indispensable tool for the synthesis of arylamines and related compounds, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The development of sophisticated palladium precatalysts has been instrumental in advancing this methodology.[4][5][6] Precatalysts offer advantages over generating the active catalytic species in situ from a palladium source and a separate ligand, including improved air and moisture stability, enhanced catalytic activity, and better reproducibility.[4][5]

Among the most successful ligands for these reactions are the biaryl phosphines, such as the this compound scaffold and its derivatives (e.g., RuPhos, XPhos).[5][7][8] These ligands feature steric bulk and electron-richness that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. This document will detail the application of palladium precatalysts based on these ligands in C-N bond formation.

Precatalyst Structures and Generations

The evolution of palladium precatalysts has led to several "generations," each offering improvements in stability, activity, and ease of use.

  • First Generation (G1): Often simple Pd(0) sources like Pd₂(dba)₃ used with a ligand. While effective, they can be sensitive to air and require careful handling.

  • Second Generation (G2): Palladacycle precatalysts that are typically air- and moisture-stable.[9] They generate the active LPd(0) species upon reaction with a base at room temperature.[9] An example is RuPhos Pd G2.[9]

  • Third Generation (G3): These precatalysts, such as RuPhos Pd G3, exhibit enhanced stability and solubility in common organic solvents.[7] They often allow for lower catalyst loadings and shorter reaction times.[7]

  • Fourth Generation (G4): The most recent iterations continue to improve upon stability and activity, often designed for specific challenging transformations.

Below is a diagram illustrating the general structure of a Buchwald-type palladacycle precatalyst.

Precatalyst_Structure General Structure of a Buchwald Palladacycle Precatalyst cluster_0 Palladacycle Precatalyst Pd Pd P P(Aryl)₂R Pd->P Coordination N N(H)-Aryl' Pd->N Coordination X X Pd->X Anionic Ligand (e.g., Cl, OMs) C_aryl Aryl' Pd->C_aryl C-Pd Bond

Caption: General structure of a Buchwald palladacycle precatalyst.

Catalytic Cycle for C-N Coupling

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The precatalyst enters the cycle after activation to the active LPd(0) species.

CN_Coupling_Cycle Buchwald-Hartwig C-N Coupling Catalytic Cycle Precatalyst [L-Pd(II)-X] Precatalyst Active_Catalyst LPd(0) (Active Catalyst) Precatalyst->Active_Catalyst Activation (Base, RT) Oxidative_Addition Oxidative Addition Complex L-Pd(II)(Ar)(X) Active_Catalyst->Oxidative_Addition + Ar-X Amine_Complex Amine Complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Oxidative_Addition->Amine_Complex + HNR'R'' Amido_Complex Amido Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex + Base - Base-H⁺X⁻ Product_Complex Product Complex L-Pd(0)(Ar-NR'R'') Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Active_Catalyst - Ar-NR'R''

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

Application: Amination of Aryl Chlorides

Aryl chlorides are often preferred substrates in industrial settings due to their lower cost compared to bromides and iodides. However, their lower reactivity presents a challenge. Modern palladium precatalysts with bulky biaryl phosphine ligands have proven highly effective for this transformation.[10][11]

General Protocol for Amination of an Aryl Chloride

Materials:

  • Palladium precatalyst (e.g., RuPhos Pd G3, XPhos Pd G3)

  • Aryl chloride

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), the palladium precatalyst (0.005-0.02 mmol, 0.5-2.0 mol%), and the base (1.2-2.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Amination of Aryl Chlorides
EntryAryl ChlorideAminePrecatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneN-MethylanilineL1/Pd₂(dba)₃ (0.5)KOtBuTolueneRT1>95[2]
22-Chloro-1,4-dimethoxybenzeneBenzamide2a (1.0)K₂CO₃t-AmylOH110-93[4]
34-ChloroanisoleAniline6/Pd₂(dba)₃ (1.0)KOtBuTolueneReflux--[10]
4Ortho-substituted aryl chloridesSecondary aminesPiPr₂ArXyl₂-Pd (0.25-0.75)NaOtBuTHF856High[12][13]

Application: Amination of Aryl Tosylates

Aryl tosylates, derived from phenols, are another important class of electrophiles for C-N coupling. They are often more stable and easier to handle than the corresponding triflates.

General Protocol for Amination of an Aryl Tosylate

The protocol is similar to that for aryl chlorides, with adjustments to the catalyst system and reaction conditions.

Materials:

  • Palladium precatalyst system (e.g., L₂Pd(0) + CyPF-t-Bu)

  • Aryl tosylate

  • Primary amine

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst system (0.01-1.0 mol%) to a reaction vessel.

  • Add the base (1.5 mmol).

  • Add the aryl tosylate (1.0 mmol) and the primary amine (1.2 mmol).

  • Add the anhydrous solvent.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress.

  • Workup and purification are performed as described for aryl chlorides.

Quantitative Data for Amination of Aryl Tosylates
EntryAryl TosylateAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Tolyl-tosylaten-HexylamineL₂Pd(0)/CyPF-t-Bu (0.1)NaOtBuTHFRT98[14][15]
22-Naphthyl-tosylateAnilineL₂Pd(0)/CyPF-t-Bu (0.1)NaOtBuTHFRT99[14][15]
33-Pyridyl-tosylateBenzylamineL₂Pd(0)/CyPF-t-Bu (0.5)NaOtBuTHFRT95[14][15]

Application: Synthesis of Carbazoles

Palladium-catalyzed intramolecular C-N bond formation is a powerful strategy for the synthesis of N-heterocycles like carbazoles.[16] This can be achieved through a tandem C-H functionalization and C-N bond formation sequence.[16][17]

General Protocol for Carbazole Synthesis

Materials:

  • 2-Acetamidobiphenyl substrate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Cu(OAc)₂, O₂)

  • Solvent (e.g., Toluene, Dichloroethane)

Procedure:

  • To a reaction vessel, add the 2-acetamidobiphenyl substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (catalytic to stoichiometric amount).

  • Add the solvent.

  • Heat the reaction mixture under an oxygen atmosphere (or air) at 80-120 °C.[17]

  • Monitor the reaction until completion.

  • Cool the reaction and perform a standard aqueous workup.

  • Purify the product by chromatography.

Experimental Workflow for Carbazole Synthesis

Carbazole_Synthesis_Workflow Workflow for Palladium-Catalyzed Carbazole Synthesis Start Start Setup Reaction Setup: - 2-Acetamidobiphenyl - Pd(OAc)₂ - Cu(OAc)₂ - Solvent (Toluene) Start->Setup Reaction Reaction Conditions: - Heat to 80-120 °C - Under O₂ or Air Atmosphere Setup->Reaction Monitor Monitor Progress (TLC, GC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine Monitor->Workup Complete Purification Purification: - Dry over Na₂SO₄ - Filter and Concentrate - Column Chromatography Workup->Purification End N-Acetylcarbazole (Final Product) Purification->End

Caption: Experimental workflow for the synthesis of carbazoles.

Concluding Remarks

Palladium precatalysts featuring this compound and related biaryl phosphine ligands are robust and versatile tools for C-N cross-coupling reactions. Their stability, high reactivity, and broad substrate scope make them highly valuable in both academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science. The protocols and data presented here serve as a guide for the effective application of these advanced catalytic systems.

References

Application Notes and Protocols for Sonogashira Coupling Using 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The choice of ligand associated with the palladium catalyst is crucial for the reaction's efficiency, substrate scope, and reaction conditions.

Bulky and electron-rich phosphine ligands, such as 2-(Diphenylphosphino)biphenyl, have emerged as highly effective ligands for the Sonogashira coupling. The steric bulk of this compound promotes the formation of the active monoligated palladium species, which is crucial for the catalytic cycle. Its electron-donating properties facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the reaction mechanism. These characteristics often lead to higher yields, broader substrate compatibility (including less reactive aryl chlorides), and milder reaction conditions compared to less bulky phosphine ligands.

This document provides a detailed protocol for performing a Sonogashira coupling reaction using this compound as a ligand.

Catalytic Cycle and the Role of this compound

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst, stabilized by the this compound ligand, undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate provided by the copper cycle. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst. The steric hindrance of the this compound ligand facilitates the reductive elimination step.

  • Copper Cycle: In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species is then transferred to the palladium complex in the transmetalation step.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes using a palladium catalyst with this compound as the ligand. Please note that these are illustrative examples, and optimal conditions may vary depending on the specific substrates.

EntryAryl HalideAlkynePd SourceLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(OAc)₂This compoundCuICs₂CO₃Toluene801295
24-Bromobenzonitrile1-HeptynePd₂(dba)₃This compoundCuIK₂CO₃DMF1001688
32-ChlorotolueneTrimethylsilylacetylenePd(OAc)₂This compoundCuICs₂CO₃Dioxane1102475
41-Iodonaphthalene1-EthynylcyclohexenePdCl₂(PPh₃)₂This compoundCuIEt₃NTHF651092
54-Bromoacetophenone3-EthynylthiophenePd(OAc)₂This compoundCuIK₃PO₄Acetonitrile801485

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity. Aryl halides and alkynes may need to be purified before use.

Detailed Protocol for a Typical Sonogashira Coupling:

This protocol describes the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), this compound (13.9 mg, 0.04 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the aryl bromide (1.0 mmol) and cesium carbonate (652 mg, 2.0 mmol) to the flask.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L Pd(0)L (Active Catalyst) L = this compound Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-C≡CR(L) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L)->Pd(0)L Reductive Elimination (Ar-C≡CR) Ar-C≡CR_Product Ar-C≡CR (Product) Ar-Pd(II)-C≡CR(L)->Ar-C≡CR_Product Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR (Copper Acetylide) Cu(I)X->Cu-C≡CR H-C≡CR H-C≡CR (Terminal Alkyne) H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)-X(L) Ar-X Ar-X Ar-X->Pd(0)L Experimental_Workflow start Start: Assemble Reactants reagents 1. Add Pd(OAc)₂, this compound, CuI, Aryl Halide, and Base to Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate and Backfill) reagents->inert solvent_alkyne 3. Add Anhydrous, Degassed Solvent and Terminal Alkyne inert->solvent_alkyne reaction 4. Stir at Desired Temperature solvent_alkyne->reaction monitoring 5. Monitor Reaction Progress (TLC/GC) reaction->monitoring workup 6. Quench, Dilute, and Filter monitoring->workup extraction 7. Aqueous Workup (Wash with Water and Brine) workup->extraction drying 8. Dry Organic Layer and Concentrate extraction->drying purification 9. Purify by Column Chromatography drying->purification end End: Isolated Product purification->end

Application Notes and Protocols for the α-Arylation of Ketones and Esters using 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-arylation of ketones and esters is a cornerstone of modern organic synthesis, providing a powerful method for the construction of carbon-carbon bonds. This transformation is integral to the synthesis of numerous pharmaceuticals, natural products, and advanced materials. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and related C-C bond-forming reactions, have emerged as a highly efficient means to achieve this transformation.[1][2][3] The success of these reactions is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.

2-(Diphenylphosphino)biphenyl, commonly known as JohnPhos, is a bulky, electron-rich monophosphine ligand from the biarylphosphine class developed by the Buchwald group.[4] Its steric hindrance and electronic properties are instrumental in promoting the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high yields and broad substrate scope, often under mild reaction conditions. This document provides detailed application notes and protocols for the use of this compound in the palladium-catalyzed α-arylation of ketones and esters.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones and esters involves a catalytic cycle initiated by the reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species. This is followed by oxidative addition of the aryl halide, coordination and deprotonation of the carbonyl compound to form a palladium enolate, and subsequent reductive elimination to furnish the α-aryl carbonyl compound and regenerate the Pd(0) catalyst.[5]

Catalytic Cycle for α-Arylation pd0 Pd(0)L pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_enolate Ar-Pd(II)-Enolate(L) pd_complex->pd_enolate Ketone/Ester, Base base_hx Base-HX pd_complex->base_hx enolate_formation Enolate Formation pd_enolate->pd0 product α-Aryl Ketone/Ester pd_enolate->product reductive_elimination Reductive Elimination aryl_halide Ar-X ketone_ester Ketone/Ester + Base

Caption: Generalized catalytic cycle for the Pd-catalyzed α-arylation of ketones and esters.

Application in the α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones using this compound and related biarylphosphine ligands offers a direct route to α-aryl ketones, which are prevalent motifs in medicinal chemistry.[2][6] The reaction generally proceeds with high yields and selectivity, accommodating a wide range of aryl halides and ketones.[6]

Quantitative Data Summary for Ketone Arylation

The following table summarizes representative data for the palladium-catalyzed α-arylation of various ketones with aryl halides using biarylphosphine ligands.

EntryKetoneAryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Propiophenonep-BromoanisolePd₂(dba)₃ (1.0)Ligand 1 (1.5)NaOtBuToluene4072 (GC)[1]
22-Methyl-3-pentanoneBromobenzenePd(OAc)₂ (1.0)2-Methyl-2′-dicyclohexylphosphinobiphenyl (1.5)NaOtBuToluene10095[2][6]
3Acetophenone4-ChlorotoluenePd(OAc)₂ (1.0)2-Methyl-2′-dicyclohexylphosphinobiphenyl (1.5)NaOtBuToluene10096[6]
4Cyclohexanone4-Bromo-tert-butylbenzenePd(OAc)₂ (0.5)2-Methyl-2′-dicyclohexylphosphinobiphenyl (0.75)NaHMDSToluene10098[6]
5Indanone4-Cyanophenyl triflateNi(COD)₂ (5.0)Difluorphos (6.0)NaHMDSToluene8095 (ee)[7]

Note: While specific data for JohnPhos was not explicitly tabled in the initial search, its structural similarity to the ligands used suggests comparable or superior performance under optimized conditions. The provided data illustrates the general efficacy of this class of ligands.

Experimental Protocol: General Procedure for the α-Arylation of Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (JohnPhos)

  • Aryl halide

  • Ketone

  • Base (e.g., NaOtBu, K₃PO₄, NaHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.1-2.0 mol%) and this compound (0.15-3.0 mol%) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Add the base (1.2-2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the ketone (1.2-1.5 equivalents).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 40-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-aryl ketone.

Ketone Arylation Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Pd source, JohnPhos, Base, Aryl Halide, Ketone solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product α-Aryl Ketone purify->product

Caption: Experimental workflow for the α-arylation of ketones.

Application in the α-Arylation of Esters

The α-arylation of esters provides access to important building blocks for pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9] The use of bulky, electron-rich biarylphosphine ligands like this compound has been crucial in developing efficient protocols for this transformation, including for challenging substrates like aryl chlorides.[8][9]

Quantitative Data Summary for Ester Arylation

The following table presents representative data for the palladium-catalyzed α-arylation of esters with aryl halides using biarylphosphine ligands.

EntryEsterAryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1tert-Butyl acetate4-BromotoluenePd(OAc)₂ (1.0)Ligand 2 (2.0)LiHMDSToluene8095[8]
2tert-Butyl propionate4-ChlorotoluenePd₂(dba)₃ (1.0)Ligand 2 (2.0)LiHMDSToluene8092[8]
3Methyl isobutyrate2-BromonaphthalenePd(OAc)₂ (1.0)Ligand 3 (2.0)LiHMDSTolueneRT93[8]
4Ethyl hexanoate4-BromoacetophenonePd(OAc)₂ (1.0)Ligand 2 (2.0)LiHMDSToluene8088[8]
5tert-Butyl acetate4-ChloroanisolePd₂(dba)₃ (1.0)Ligand 2 (2.0)LiHMDSToluene8091[8]

Note: Ligands 2 and 3 in the reference are bulky electron-rich o-biphenyl phosphines, structurally related to JohnPhos. LiHMDS is highlighted as a particularly effective base for selective monoarylation of esters.[9]

Experimental Protocol: General Procedure for the α-Arylation of Esters

This protocol provides a general method for the α-arylation of esters and may be adapted for specific substrates.

Reagents and Equipment:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (JohnPhos)

  • Aryl halide

  • Ester

  • Base (e.g., LiHMDS, NaHMDS)

  • Anhydrous solvent (e.g., toluene, THF)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Under an inert atmosphere, add the palladium precatalyst (1.0-2.0 mol%) and this compound (1.5-4.0 mol%) to a dry Schlenk tube or reaction vial with a magnetic stir bar.

  • Add the anhydrous solvent, followed by the ester (1.2-2.0 equivalents) and the aryl halide (1.0 equivalent).

  • Add the base (e.g., a 1 M solution of LiHMDS in THF, 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the pure α-aryl ester.

Ester Arylation Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Pd source, JohnPhos, Ester, Aryl Halide, Solvent add_base Add Base Dropwise reagents->add_base stir Stir at RT or Heat add_base->stir monitor Monitor Progress stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify product α-Aryl Ester purify->product

Caption: Experimental workflow for the α-arylation of esters.

Conclusion

This compound (JohnPhos) and related bulky, electron-rich biarylphosphine ligands are highly effective in promoting the palladium-catalyzed α-arylation of both ketones and esters. These reactions exhibit broad substrate scope and functional group tolerance, providing reliable and high-yielding routes to valuable α-aryl carbonyl compounds. The protocols and data presented in this document serve as a comprehensive guide for researchers in academia and industry to successfully implement these powerful synthetic methodologies. Optimization of reaction parameters for specific substrate combinations is encouraged to achieve the best results.

References

Microwave-Assisted Synthesis Utilizing 2-(Diphenylphosphino)biphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages in terms of reaction speed, efficiency, and sustainability. When coupled with highly effective ligands such as 2-(diphenylphosphino)biphenyl, this technique can significantly accelerate the synthesis of complex molecular architectures, which is of particular interest in the field of drug discovery and development. This document provides an overview of the application of this compound in key microwave-assisted cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Due to the lack of specific published protocols for microwave-assisted reactions utilizing this compound, the following sections provide generalized protocols adapted from established microwave-assisted cross-coupling methodologies. These protocols are intended to serve as a starting point for reaction optimization.

Core Concepts: The Role of this compound in Catalysis

This compound is a monodentate biaryl phosphine ligand renowned for its effectiveness in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature facilitates the formation of active catalytic species, promotes oxidative addition, and accelerates reductive elimination, which are key steps in the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The biaryl backbone provides steric bulk that influences the coordination sphere of the palladium center, often leading to enhanced catalytic activity and stability.

Application 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. Microwave irradiation can dramatically reduce reaction times from hours to minutes.

General Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization for specific substrates.

Reaction Setup:

A mixture of the aryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1-10 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol) is placed in a microwave process vial. A suitable solvent (e.g., dioxane, DMF, toluene, or a water/organic solvent mixture, 3-5 mL) is added. The vial is sealed with a septum and subjected to microwave irradiation.

Microwave Parameters:

  • Temperature: 100-180 °C

  • Time: 5-30 minutes

  • Power: 100-300 W (with stirring)

Work-up and Purification:

After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Data Presentation

As no specific data for this compound under microwave conditions was found, the following table is a template for researchers to populate with their experimental results.

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1
2
3

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Weigh Reactants: Aryl Halide, Boronic Acid, Pd Source, Ligand, Base B Add Solvent A->B C Seal Microwave Vial B->C D Set Microwave Parameters: Temperature, Time, Power C->D E Run Reaction with Stirring D->E F Cool to Room Temperature E->F G Solvent Removal F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization J->K Pure Product

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Application 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of anilines, arylamines, and N-heterocycles. Microwave heating significantly accelerates this transformation.

General Experimental Protocol (Hypothetical)

This protocol is a representative example and requires optimization for specific substrates.

Reaction Setup:

In an inert atmosphere (e.g., under argon or nitrogen), a microwave process vial is charged with the aryl halide (1.0 mmol), the amine (1.2-1.5 mmol), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), this compound (2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 mmol). A dry, degassed solvent (e.g., toluene, dioxane, or DME, 3-5 mL) is added. The vial is sealed and placed in the microwave reactor.

Microwave Parameters:

  • Temperature: 80-160 °C

  • Time: 10-60 minutes

  • Power: 100-300 W (with stirring)

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature and may be filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired arylamine product.

Data Presentation

As no specific data for this compound under microwave conditions was found, the following table is a template for researchers to populate with their experimental results.

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1
2
3

Experimental Workflow

Buchwald_Hartwig_Workflow A Assemble Reactants in Inert Atmosphere: Aryl Halide, Amine, Pd Source, Ligand, Base B Add Dry, Degassed Solvent A->B C Seal Microwave Vial B->C D Microwave Irradiation (Temp, Time, Power) C->D E Cooling D->E F Filtration (optional) E->F G Concentration F->G H Purification (Column Chromatography) G->H I Pure Arylamine H->I

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Signaling Pathway/Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the this compound ligand.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ / Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Conclusion

Application Notes and Protocols for 2-(Diphenylphosphino)biphenyl in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(Diphenylphosphino)biphenyl, a member of the Buchwald class of biaryl phosphine ligands, in palladium-catalyzed cross-coupling reactions. The information presented is intended to guide the development of synthetic methodologies, with a focus on catalyst loading and reaction times.

Introduction

This compound is a monodentate phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] Its bulky biphenyl backbone and phosphine moiety are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3] This class of ligands has proven effective for a broad range of substrates, including sterically hindered and electronically challenging starting materials.[2]

Key Applications and Performance Data

While specific performance data for this compound is not extensively documented in readily available literature, its behavior is comparable to other well-studied biaryl phosphine ligands like JohnPhos and XPhos. The following tables summarize typical catalyst loading and reaction time data for these related ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions, which can serve as a strong starting point for optimizing reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical for achieving high yields and turnover numbers.

Table 1: Illustrative Catalyst Loading and Reaction Times for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids (based on related biaryl phosphine ligands)

Aryl HalideArylboronic AcidPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂XPhos-type2K₃PO₄Toluene/H₂O10012>95
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃JohnPhos-type1.5Cs₂CO₃1,4-Dioxane8016~90
4-Bromoanisole3-Tolylboronic acidPdCl₂(XPhos)₂XPhos5TBAOHn-BuOH1100.5>90[4]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidSupported Pd NPs--K₂CO₃DMF/H₂O1103~95[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.

Table 2: Illustrative Catalyst Loading and Reaction Times for Buchwald-Hartwig Amination of Aryl Halides with Amines (based on related biaryl phosphine ligands)

Aryl HalideAminePd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂XPhos1.5NaOtBuTolueneReflux694[6]
4-BromotolueneAnilinePd(OAc)₂JohnPhos-type1NaOtBuToluene10018>98
2-BromotolueneCyclohexylaminePd(I) DimerDavePhos2NaOtBu1,4-Dioxane1001High
Aryl BromidePrimary AminePd(OAc)₂BrettPhos1-2LiHMDSTHFRT-802-24High[7]

Experimental Protocols

The following are general, illustrative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using a this compound-type ligand. Note: These protocols are based on procedures for closely related ligands and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add toluene and water via syringe.

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination Reaction

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)

  • This compound (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the palladium precatalyst, this compound, and sodium tert-butoxide under an inert atmosphere.[6]

  • Add toluene and stir the mixture for 5 minutes at room temperature.[6]

  • Add the aryl halide and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizations

Catalytic Cycle Diagrams

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, where "L" represents the this compound ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetal- lation PdII->Transmetal Ar'B(OR)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR₂ Base PdII_Amide Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow

The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide, Coupling Partner, Pd Precatalyst, Ligand, Base start->reagents setup Assemble Reaction Vessel (e.g., Schlenk tube) under Inert Atmosphere reagents->setup solvents Add Degassed Solvents setup->solvents reaction Heat and Stir Reaction Mixture (Monitor Progress) solvents->reaction workup Reaction Cooled Quench and Extract reaction->workup purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Advanced Materials Using 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(Diphenylphosphino)biphenyl, a versatile phosphine ligand, in the synthesis of advanced materials. This document details its application in palladium-catalyzed cross-coupling reactions, offering specific protocols, quantitative data, and visual workflows to facilitate its use in research and development.

Application Notes

This compound and its derivatives are a class of monodentate biaryl phosphine ligands crucial in homogeneous catalysis. Their steric bulk and electron-rich nature stabilize palladium catalysts, enhancing their activity and selectivity in a variety of cross-coupling reactions.[1] These characteristics are particularly beneficial for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The biphenyl backbone of the ligand plays a significant role in its catalytic efficacy. Substituents on the biphenyl structure can be tuned to modulate the electronic and steric properties of the resulting catalyst, allowing for the optimization of reactions with challenging substrates.[4]

Key Applications:
  • Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines. The use of this compound and its analogues facilitates the coupling of a wide range of amines with aryl halides and triflates.[1][2]

  • Suzuki-Miyaura Coupling: A versatile method for the formation of C-C bonds, the Suzuki-Miyaura coupling joins organoboron compounds with organic halides. Catalysts bearing this compound ligands have demonstrated high efficacy in these reactions, even with sterically hindered substrates.[3][5]

Quantitative Data Summary

The following tables summarize representative quantitative data for cross-coupling reactions utilizing biphenyl phosphine ligands, including derivatives of this compound.

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholine1.5 (Pd), 3.0 (Ligand)NaOtBuTolueneReflux694
22-ChlorotolueneMorpholine1.5 (Pd), 3.0 (Ligand)NaOtBuTolueneReflux692
34-ChloroanisoleMorpholine1.5 (Pd), 3.0 (Ligand)NaOtBuTolueneReflux699
41-Chloro-4-(trifluoromethyl)benzeneMorpholine1.5 (Pd), 3.0 (Ligand)NaOtBuTolueneReflux695

Data adapted from a protocol using XPhos, a derivative of 2-(dicyclohexylphosphino)biphenyl, demonstrating typical conditions and high yields achievable with this class of ligands.[6]

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1 (Pd), 2 (Ligand)K₃PO₄Toluene1001298
24-ChlorotoluenePhenylboronic acid2 (Pd), 4 (Ligand)K₃PO₄Dioxane1001895
31-Bromo-4-methoxybenzene2-Methylphenylboronic acid1 (Pd), 2 (Ligand)K₃PO₄Toluene1001297
41-Chloro-4-fluorobenzene4-Methoxyphenylboronic acid2 (Pd), 4 (Ligand)K₃PO₄Dioxane1001893

This table presents representative data for Suzuki-Miyaura couplings using biaryl phosphine ligands, illustrating the high yields obtained with both aryl bromides and the more challenging aryl chlorides.[4]

Experimental Protocols

The following are detailed protocols for key applications of this compound in palladium-catalyzed cross-coupling reactions. These protocols are based on established procedures for this class of ligands.[6]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the C-N cross-coupling of an aryl halide with an amine using a palladium catalyst with a this compound-type ligand.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • This compound or a suitable derivative (e.g., XPhos)

  • Aryl halide

  • Amine

  • Strong base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 0.01 mmol Pd₂(dba)₃) and the phosphine ligand (0.03 mmol).

    • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Reaction Setup:

    • To a separate dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

    • Add the pre-formed catalyst solution to this flask via syringe.

    • Alternatively, if not pre-forming the catalyst, add the palladium source and ligand directly to the flask with the substrates and base.

    • Add additional anhydrous toluene to bring the total reaction volume to achieve a desired concentration (e.g., 0.2 M).

  • Reaction:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Palladium source (e.g., Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Boronic acid

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 0.02 mmol Pd(OAc)₂), the this compound ligand (0.04 mmol), the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (2.0 mmol).

    • Add the anhydrous solvent (e.g., 5 mL of toluene).

  • Reaction:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the typical workflows for the synthesis of advanced materials using this compound in palladium-catalyzed cross-coupling reactions.

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Cross-Coupling Reaction cluster_workup Product Isolation pd_source Palladium Source (e.g., Pd(OAc)₂) catalyst Active Pd(0)-Ligand Complex pd_source->catalyst ligand This compound ligand->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst inert_atm_prep Inert Atmosphere (Ar or N₂) inert_atm_prep->catalyst reaction_vessel Reaction at Elevated Temp. catalyst->reaction_vessel Addition of Catalyst aryl_halide Aryl Halide aryl_halide->reaction_vessel coupling_partner Amine or Boronic Acid coupling_partner->reaction_vessel base Base base->reaction_vessel extraction Extraction reaction_vessel->extraction Quenching & Work-up drying Drying extraction->drying purification Purification (Chromatography) drying->purification product Final Product purification->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

G start Start setup Reaction Setup Add Pd source, ligand, aryl halide, amine/boronic acid, and base to a dry flask under inert atmosphere. start->setup reaction Reaction Heat the mixture with stirring for the specified time. Monitor progress via TLC/GC-MS. setup->reaction workup Work-up Cool, quench, extract with organic solvent, wash, and dry. reaction->workup purify Purification Concentrate the crude product and purify by column chromatography. workup->purify product Isolated Product purify->product

References

Troubleshooting & Optimization

troubleshooting low yields in Buchwald-Hartwig reactions with 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig Amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling reactions, particularly when encountering low yields with 2-(Diphenylphosphino)biphenyl and related ligands.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction is showing low or no conversion. What are the most common initial checks I should perform?

Low conversion is a frequent issue that can often be resolved by examining the foundational components of the reaction setup.

  • Reagent Purity and Quality: The catalytic system is highly sensitive to impurities. Ensure that the amine and aryl halide are pure. The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand should be of high quality, as degradation can inhibit catalysis.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Inadequate inert gas (Argon or Nitrogen) coverage can lead to the oxidation and deactivation of the catalyst. Ensure all reagents, solvents, and the reaction vessel are properly purged.

  • Solvent and Reagent Dryness: Water can interfere with the reaction, primarily by reacting with the strong base and affecting the catalyst's activity. Solvents and liquid reagents should be anhydrous and thoroughly degassed before use.[1]

  • Stirring Efficiency: The reaction mixture is often heterogeneous, especially with inorganic bases. Inefficient stirring can lead to poor mixing and localized concentration gradients, stalling the reaction. For larger-scale reactions, mechanical stirring is recommended.[2]

Q2: How critical is the choice of ligand, and could this compound be suboptimal for my specific substrates?

The ligand is paramount for a successful reaction. It stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. While this compound is a versatile ligand, its effectiveness is substrate-dependent.

  • Steric Hindrance: For sterically demanding aryl halides or amines, a bulkier ligand may be required to facilitate the reaction. Ligands like XPhos or RuPhos are often employed for challenging couplings.[3]

  • Electron-Rich/Poor Substrates: The electronic properties of your substrates influence the efficiency of the catalytic cycle. Electron-rich aryl halides can be slow to undergo oxidative addition, while electron-poor amines can be less nucleophilic. The ligand choice must be tailored to overcome these electronic challenges.

  • Chelation vs. Monodentate Ligands: this compound is a monodentate ligand. For certain substrates, bidentate ligands like BINAP or Xantphos might offer better stability and reactivity, although monodentate ligands are often superior for coupling N-heterocycles.[3][4]

Q3: The reaction has stalled. Could the choice of base or solvent be the issue?

Absolutely. The base and solvent are not passive components; they play active roles in the catalytic cycle and their compatibility is key.

  • Base Selection: The primary role of the base is to deprotonate the amine or the palladium-amine complex to form the active palladium-amido species.[4][5][6]

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and generally lead to higher reaction rates and allow for lower catalyst loadings. However, they are incompatible with base-sensitive functional groups on your substrates.[2][3][7]

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[2][3][8] Cs₂CO₃ is often a good choice due to its better solubility in common reaction solvents.[2] The particle size and surface area of solid inorganic bases can significantly impact reaction rates.[2]

  • Solvent Selection: The solvent's main function is to solubilize the reaction components.[3] Poor solubility is a frequent and often underestimated cause of reaction failure.[2][3]

    • Common Solvents: Aprotic solvents like toluene, 1,4-dioxane, and THF are widely used.[3][4][9]

    • Inhibitory Solvents: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit the reaction.[2]

Q4: I am using an aryl chloride and observing very low yield. What should I change?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4][10]

  • Use a More Electron-Rich, Bulky Ligand: For aryl chlorides, highly active, sterically hindered phosphine ligands are typically required. While this compound can work, ligands specifically designed for aryl chloride activation, such as XPhos, SPhos, or RuPhos, often provide significantly better results.[3]

  • Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst) can lead to more reliable and efficient formation of the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

  • Increase Temperature: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to promote the oxidative addition of the aryl chloride.

Q5: What are the common side reactions that could be consuming my starting material and lowering the yield?

Several side reactions can compete with the desired C-N coupling, reducing the overall yield.

  • Hydrodehalogenation: This is the replacement of the halide on the aryl electrophile with a hydrogen atom. It can occur if β-hydride elimination happens from the palladium-amido intermediate.[11] This pathway is more common with certain amines and reaction conditions.

  • Aryl Halide Homocoupling (Biaryl Formation): This side reaction can occur, particularly at higher temperatures or with certain catalyst systems.

  • Ligand Arylation: The phosphine ligand itself can sometimes react with the aryl halide, consuming the ligand and deactivating the catalyst.

  • Catalyst Decomposition: At excessively high temperatures or over long reaction times, the palladium catalyst can decompose to form inactive palladium black.[1]

Data Presentation: Reaction Parameter Selection

The optimal choice of base and solvent is critical for success. The following table summarizes general guidelines for selection.

ParameterTypeExamplespKaH (approx.)Key Considerations
Base Strong AlkoxidesNaOtBu, KOtBu19High reaction rates, low catalyst loading. Incompatible with base-sensitive groups.[2][7]
Strong AmidesLHMDS, KHMDS26Tolerates some protic functional groups. Useful for sterically hindered couplings.[3][7]
Weaker CarbonatesCs₂CO₃, K₂CO₃10Good for substrates with sensitive functional groups. Cs₂CO₃ has better solubility.[2][3]
Weaker PhosphatesK₃PO₄12A good mid-range base, often used with heterocyclic substrates.[2][8]
Solvent AromaticToluene, XyleneN/AHigh boiling points, good for dissolving many organic substrates.[9]
Ethereal1,4-Dioxane, THFN/APolar aprotic, widely effective. Dioxane has a higher boiling point than THF.[4][9]
Alcoholst-BuOH, t-AmOHN/ACan act as both solvent and weak base promoter in some systems.
Polar AproticDMF, DMAcN/AUse with caution; can sometimes coordinate to Pd but may be necessary for solubility.[1][12]

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol provides a representative procedure. Amounts and reaction parameters should be optimized for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

    • Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the this compound ligand (0.02-0.04 mmol, 2-4 mol%). Note: If using a pre-catalyst, it is added at this stage instead of the separate Pd source and ligand.

  • Inerting the System:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

    • If the amine is a liquid, it can be added via syringe at this stage.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[3]

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.[3]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving issues related to low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Anhydrous/Degassed Solvent? - Efficient Stirring? Start->Check_Basics Basics_OK Basics Verified Check_Basics->Basics_OK Yes Basics_Fail Fix Setup/ Re-purify Reagents Check_Basics->Basics_Fail No Screen_Base Step 2: Screen Base - Try stronger base (e.g., NaOtBu)? - Try weaker, more soluble base (e.g., Cs2CO3)? Basics_OK->Screen_Base Basics_Fail->Start Base_OK Base Optimized Screen_Base->Base_OK Problem Solved Screen_Solvent Step 3: Screen Solvent - Check for solubility issues. - Switch solvent (e.g., Toluene -> Dioxane)? Screen_Base->Screen_Solvent No Improvement Success Yield Improved Base_OK->Success Solvent_OK Solvent Optimized Screen_Solvent->Solvent_OK Problem Solved Optimize_Ligand Step 4: Optimize Catalyst System - Increase catalyst/ligand loading? - Switch to bulkier ligand (e.g., XPhos)? - Use a pre-catalyst? Screen_Solvent->Optimize_Ligand No Improvement Solvent_OK->Success Optimize_Ligand->Success Problem Solved

Caption: A logical workflow for troubleshooting low yields.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed amination cycle.

Catalytic_Cycle cluster_cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (+ HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex Deprotonation (+ Base, - Base-H⁺X⁻) Amido_Complex->Pd0 Product Ar-NR'R'' (Product) Amido_Complex->Product Reductive Elimination

Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.

References

Technical Support Center: Optimizing Catalyst Performance of 2-(Diphenylphosphino)biphenyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the performance of 2-(diphenylphosphino)biphenyl catalyst systems in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are this compound ligands and why are they effective in catalysis?

A1: 2-(Diphenylphosphino)biphenyls are a class of monophosphine ligands known for their bulky and electron-rich nature.[1] These characteristics are crucial for their effectiveness in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] Their structure helps to stabilize the palladium center, promoting the crucial steps of oxidative addition and reductive elimination in the catalytic cycle, which ultimately enhances reaction rates and selectivity.[3][4]

Q2: What are the most common palladium precursors used with these ligands?

A2: The most commonly employed palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts.[5][6] Pd(II) sources like Pd(OAc)₂ require an in situ reduction to the active Pd(0) species, which can sometimes be a complex process influenced by several reaction components.[6][7] Pre-catalysts, on the other hand, are designed to rapidly and cleanly generate the active LPd(0) catalyst upon exposure to a base.[6]

Q3: My reaction is sluggish or shows no conversion. What are the likely causes?

A3: Low or no conversion can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not have formed efficiently. This can be due to inefficient reduction of a Pd(II) precursor or decomposition of the catalyst.[6][7]

  • Ligand Degradation: These phosphine ligands are often air-sensitive and can oxidize to phosphine oxides, which are catalytically inactive.[8]

  • Inhibitory Species: The presence of impurities in reagents or solvents can poison the catalyst. For instance, in Buchwald-Hartwig reactions, the iodide formed from aryl iodides can sometimes have an inhibitory effect.[9]

  • Suboptimal Conditions: The chosen base, solvent, or temperature may not be suitable for the specific substrates being used.[6]

Q4: How should I handle and store this compound ligands and their palladium complexes?

A4: These ligands are often air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dry place to prevent oxidation.[1] Handling should ideally be performed in a glovebox. If a glovebox is not available, use standard Schlenk techniques to maintain an inert atmosphere throughout the experimental setup.

Q5: What is catalyst deactivation and how can I prevent it?

A5: Catalyst deactivation is the loss of catalytic activity during a reaction. For these systems, a primary cause is the oxidation of the phosphine ligand to the corresponding phosphine oxide.[8] To prevent this, ensure all solvents and reagents are thoroughly degassed and dried, and that the reaction is carried out under a strictly inert atmosphere. Another cause can be the formation of inactive palladium species, which can sometimes be mitigated by adjusting the ligand-to-palladium ratio or reaction temperature.[8]

Troubleshooting Guides

Problem 1: Low Reaction Yield or Conversion
Possible Cause Troubleshooting Step Detailed Explanation
Inefficient Catalyst Activation 1. Use a Pd(0) Source: Switch from a Pd(II) precursor like Pd(OAc)₂ to a Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step.[10] 2. Employ a Pre-catalyst: Use a commercially available, well-defined pre-catalyst that generates the active species more reliably upon addition of a base.[6] 3. Optimize Activation: If using a Pd(II) source, ensure the conditions (e.g., presence of a reducing agent like an amine or phosphine) are suitable for reduction to Pd(0).[6][11]The formation of the active LPd(0) species is critical. Inefficient reduction of Pd(II) precursors is a common failure point and can lead to lower catalytic activity.[7]
Ligand Oxidation/Degradation 1. Ensure Inert Atmosphere: Use a glovebox for weighing and adding the ligand and catalyst. If not available, use Schlenk techniques with repeated vacuum/inert gas cycles. 2. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon) or by using the freeze-pump-thaw method. 3. Monitor by ³¹P NMR: Analyze an aliquot of the reaction mixture to check for the presence of a phosphine oxide signal, which typically appears downfield from the parent phosphine signal.[8]Phosphine ligands are susceptible to oxidation, which renders them ineffective. This is a primary pathway for catalyst deactivation.[8]
Suboptimal Reaction Conditions 1. Screen Bases: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases may be necessary for sensitive substrates.[6] 2. Screen Solvents: Solvents like toluene, dioxane, or THF are frequently used. The solubility of the base and substrates in the chosen solvent can significantly impact the reaction rate.[6][12] 3. Vary Temperature: Typical temperatures range from 80-100 °C. Some challenging substrates may require higher temperatures, while thermally sensitive ones may benefit from lower temperatures.[6][9]The interplay between base, solvent, and temperature determines the overall reaction efficiency. A systematic screening of these parameters is often necessary for optimization.[13]
Impure Reagents 1. Purify Substrates: Ensure aryl halides and coupling partners are pure. Impurities can act as catalyst poisons. 2. Use Anhydrous Solvents: Use high-purity, anhydrous, and degassed solvents to prevent the formation of inactive metal-hydroxo species.[8]Catalyst poisons, even in trace amounts, can severely inhibit the reaction.
Problem 2: Formation of Side Products or Low Selectivity
Possible Cause Troubleshooting Step Detailed Explanation
Incorrect Ligand-to-Metal Ratio 1. Optimize L:Pd Ratio: Systematically vary the ligand-to-palladium ratio (e.g., 1:1, 1.5:1, 2:1).The stoichiometry can influence the formation of different catalytic species. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition into palladium black. A monoligated Pd(0) species is often considered the most active.[14]
Side Reactions (e.g., Homocoupling) 1. Lower Temperature: High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer duration. 2. Change Base/Solvent: The reaction environment can influence the rates of competing reaction pathways.Unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions, can consume starting materials and complicate purification.
Ligand-Related Degradation Pathways 1. Analyze Reaction Mixture: Use techniques like LC-MS or NMR to identify potential side products arising from ligand degradation, such as those from the cleavage of the biphenyl backbone.While oxidation is common, other degradation pathways may exist under specific reaction conditions, leading to the formation of catalytically inactive or less selective species.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Buchwald-Hartwig Amination Yield

The following data is a representative summary of how reaction parameters can be optimized. In a model study for a double amination reaction, the following conditions were explored.[15]

EntryTemperature (°C)Time (min)Yield (%)
11201075
21301080
31401088
4150 10 95
51601093
6150585
71501595

Reaction Conditions: Phenoxazine, 1,4-dibromobenzene, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, Microwave Irradiation (200 W).[15]

Table 2: Comparison of Ligands in Suzuki-Miyaura Coupling of Heterocyclic Chlorides

The efficacy of different phosphine ligands can vary significantly depending on the substrate.

LigandSubstrateProduct Yield (%)
Ligand 5 (Cy-based)2-chloro-3-methylpyridine97
Ligand 6 (Cy-based)2-chloro-3-methylpyridine95
Ligand 7 (tBuXPhos-type) 2-chloro-3-methylpyridine 44
Ligand 5 (Cy-based)2-chloropyrazine93
Ligand 6 (Cy-based)2-chloropyrazine96
Ligand 7 (tBuXPhos-type) 2-chloropyrazine Inactive

General Conditions: Pd(OAc)₂, K₃PO₄, Toluene/H₂O, 80 °C. Excess steric bulk of Ligand 7 appeared to impede couplings of these 2-chloroheterocycles.[16]

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination

This protocol is a representative example and should be adapted for specific substrates.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst Addition: In a glovebox, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the this compound ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%) into a vial. Add this mixture to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon (repeat three times). Add degassed, anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 16-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
  • Sample Preparation: Under an inert atmosphere, carefully take an aliquot (approx. 0.1 mL) from the reaction mixture at a specific time point.

  • Quenching (if necessary): Quench the reaction in the aliquot to prevent further changes.

  • NMR Sample: Dissolve the aliquot in a suitable deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube, ensuring the tube is sealed under an inert atmosphere.

  • Acquisition: Acquire a ³¹P NMR spectrum.

  • Analysis: Identify the chemical shifts for the active phosphine ligand and its corresponding phosphine oxide. The phosphine oxide signal will typically be significantly downfield (at a higher ppm value) compared to the phosphine signal.[8] For example, free diphenylphosphino groups on a biphenyl backbone will have characteristic shifts, while their oxides will appear at different, distinct positions.

Visualizations

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Use a Pd(0) source or pre-catalyst. - Ensure inert handling to prevent oxidation. check_catalyst->solution_catalyst No check_reagents Are reagents and solvents pure? check_conditions->check_reagents Yes solution_conditions Solution: - Screen base, solvent, and temperature. - Optimize ligand-to-metal ratio. check_conditions->solution_conditions No solution_reagents Solution: - Purify substrates and solvents. - Degas solvents thoroughly. check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low reaction yield.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amine_complex Ligand Exchange (HNR'R'', Base) amine_complex->pd0 Reductive Elimination product Ar-NR'R'' amine_complex->product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental_Workflow cluster_glovebox In Glovebox / Inert Atmosphere cluster_schlenk Schlenk Line weigh Weigh Ligand, Pd Source, Base setup Add Solids to Schlenk Tube weigh->setup purge Evacuate & Backfill with Argon (3x) setup->purge add_solvent Add Degassed Solvent purge->add_solvent react Heat Reaction Under Argon add_solvent->react

Caption: Workflow for setting up an air-sensitive reaction.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-(Diphenylphosphino)biphenyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Diphenylphosphino)biphenyl (commonly known as Johnphos or SPhos) in cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound ligands in cross-coupling reactions?

A1: The most prevalent side reactions are hydrodehalogenation, homocoupling of the coupling partners, and oxidation of the phosphine ligand. While less common, P-C bond cleavage of the ligand can also occur under harsh conditions.

Q2: What is hydrodehalogenation and why does it occur?

A2: Hydrodehalogenation is the replacement of the halide on your aryl or vinyl halide starting material with a hydrogen atom, leading to an undesired arene or alkene byproduct. This side reaction is often mediated by palladium-hydride (Pd-H) species that can form in the catalytic cycle. The source of the hydride can be solvents (like alcohols), bases (especially alkoxides), or even trace amounts of water in the reaction mixture.

Q3: How can I minimize hydrodehalogenation when using Johnphos or SPhos?

A3: To suppress hydrodehalogenation, consider the following strategies:

  • Choice of Base: Use weaker inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong alkoxide bases (e.g., NaOEt, KOtBu).[1]

  • Solvent Selection: Employ non-polar aprotic solvents such as toluene or dioxane, as they are less likely to act as hydride donors compared to alcohols or DMF.[1]

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of hydrodehalogenation relative to the desired cross-coupling.

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can lead to more controlled initiation of the catalytic cycle and potentially reduce the formation of unwanted Pd-H species.

Q4: What leads to the formation of homocoupling byproducts?

A4: Homocoupling results in the formation of a dimer of one of the coupling partners (e.g., Ar-Ar from Ar-X). This can be particularly problematic in Suzuki-Miyaura reactions where two molecules of the organoboron reagent couple. The presence of oxygen in the reaction mixture can promote the formation of Pd(II) species that lead to homocoupling.[2]

Q5: How can I prevent homocoupling in my reaction?

A5: To minimize homocoupling:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Ensure your starting materials, especially the organoboron compounds in Suzuki-Miyaura coupling, are of high purity.

  • Optimize Stoichiometry: Using a slight excess of the halide coupling partner can sometimes suppress the homocoupling of the organometallic reagent.

Q6: My Johnphos/SPhos ligand appears to be degrading. What could be the cause?

A6: The most common degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide. This can be caused by exposure to air (oxygen) or other oxidizing agents present in the reaction mixture. Bulky, electron-rich ligands like Johnphos and SPhos are designed to be relatively air-stable, but care should still be taken to handle them under an inert atmosphere, especially at elevated temperatures.

Q7: How do I prevent my phosphine ligand from oxidizing?

A7: To prevent ligand oxidation, rigorous air-sensitive techniques are crucial:

  • Inert Atmosphere: Set up your reaction under an inert atmosphere of argon or nitrogen using a Schlenk line or a glovebox.

  • Degassed Solvents: Use properly dried and degassed solvents.

  • Careful Reagent Handling: Add solid reagents under a positive pressure of inert gas.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound ligands.

Problem 1: Low Yield of Desired Product and Significant Amount of Hydrodehalogenated Byproduct
Potential Cause Troubleshooting Step Rationale
Inappropriate Base Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Strong alkoxide bases can generate palladium-hydride species, which are precursors to hydrodehalogenation.[1]
Solvent Acting as a Hydride Source Replace protic or reducible solvents (e.g., alcohols, DMF) with non-polar aprotic solvents like toluene or dioxane.Toluene and dioxane are less prone to donating a hydride to the palladium center.[1]
High Reaction Temperature Lower the reaction temperature. It may be necessary to increase the reaction time to achieve full conversion.The activation energy for hydrodehalogenation can be different from that of the desired cross-coupling, and lowering the temperature often favors the latter.
Water Content Ensure all reagents and solvents are anhydrous.Water can be a source of protons and can facilitate the formation of Pd-H species.
Problem 2: Formation of Homocoupled Byproducts
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron reagents in Suzuki-Miyaura reactions.[2]
Decomposition of Organoboron Reagent Use freshly prepared or high-purity organoboron reagents. Consider using more stable boronate esters (e.g., pinacol esters).Impurities or degradation products of the organoboron reagent can lead to side reactions.
Suboptimal Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the organoboron reagent relative to the aryl halide.This can help to favor the cross-coupling pathway over the homocoupling of the aryl halide.
Problem 3: Catalyst Deactivation/Ligand Degradation
Potential Cause Troubleshooting Step Rationale
Oxidation of the Phosphine Ligand Employ rigorous air-sensitive techniques. Assemble the reaction under an inert atmosphere (glovebox or Schlenk line). Use degassed solvents.Bulky biarylphosphine ligands, while more robust than simpler phosphines, can still be oxidized by atmospheric oxygen, especially at elevated temperatures, forming the corresponding phosphine oxide which is generally a poor ligand.
Use of a Pd(II) Precursor without an effective reductant Use a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined pre-catalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the reaction conditions facilitate its reduction to the active Pd(0) species.The active catalyst in most cross-coupling reactions is a Pd(0) species. Inefficient reduction of a Pd(II) precursor can lead to lower catalyst activity and potential side reactions. The phosphine ligand itself can act as a reductant, leading to its oxidation.[2]

Data Presentation

The following table summarizes the influence of the choice of base on the outcome of a Suzuki-Miyaura coupling reaction, highlighting the potential for side reactions. While this data does not exclusively use this compound, it illustrates a general trend applicable to catalyst systems employing bulky biaryl phosphine ligands.

Ligand Base Desired Product Yield (%) Side Product(s) and Yield (%) Reference
Bulky Biaryl PhosphineKOHHighSide reactions favored[3]
Bulky Biaryl PhosphineKFHighSide reactions suppressed[3]

Note: The specific yields are highly dependent on the substrates and other reaction conditions.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Using Johnphos to Minimize Side Reactions

This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Johnphos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • Reaction Setup (under inert atmosphere): To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, Johnphos, and potassium phosphate.

  • Inerting the Flask: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

CrossCoupling_SideReactions cluster_main_cycle Desired Cross-Coupling Pathway cluster_side_reactions Common Side Reaction Pathways Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Oxidized_Ligand L=O (Inactive) Pd0->Oxidized_Ligand Oxidation (O2) Pd0_inactive Pd black Pd0->Pd0_inactive Decomposition Transmetalation_Complex L-Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation (Ar'-M) PdH_Species L-Pd(II)(H)(X) OA_Complex->PdH_Species Hydride Source Homocoupling_Product Ar'-Ar' OA_Complex->Homocoupling_Product Homocoupling (O2) Transmetalation_Complex->Pd0 Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination Product->Pd0 Hydrodehalogenation_Product Ar-H PdH_Species->Hydrodehalogenation_Product Reductive Elimination

Caption: Catalytic cycle of a generic cross-coupling reaction and competing side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Side_Product Identify Side Product(s) (e.g., GC-MS, NMR) Start->Identify_Side_Product Is_Hydrodehalogenation Hydrodehalogenation? Identify_Side_Product->Is_Hydrodehalogenation Is_Homocoupling Homocoupling? Is_Hydrodehalogenation->Is_Homocoupling No Change_Base Change to Weaker Base (e.g., K₃PO₄, K₂CO₃) Is_Hydrodehalogenation->Change_Base Yes Is_Degradation Starting Material Recovery? Is_Homocoupling->Is_Degradation No Degas_Reaction Ensure Rigorous Degassing Is_Homocoupling->Degas_Reaction Yes Inert_Atmosphere Improve Inert Atmosphere Technique Is_Degradation->Inert_Atmosphere Yes End Optimized Reaction Is_Degradation->End No (Other issues) Change_Solvent_H Use Anhydrous, Non-polar Solvent (e.g., Toluene) Change_Base->Change_Solvent_H Lower_Temp Lower Reaction Temperature Change_Solvent_H->Lower_Temp Lower_Temp->End Check_Reagents Check Reagent Purity Degas_Reaction->Check_Reagents Check_Reagents->End Check_Catalyst Use Pre-catalyst or Pd(0) Source Inert_Atmosphere->Check_Catalyst Check_Catalyst->End

Caption: A logical workflow for troubleshooting common side reactions in cross-coupling experiments.

References

Technical Support Center: Suzuki Coupling with 2-(Diphenylphosphino)biphenyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving product selectivity in Suzuki-Miyaura coupling reactions utilizing 2-(diphenylphosphino)biphenyl and related bulky biaryl phosphine ligands.

Troubleshooting Guides

Issue: Low Yield or No Desired Product Formation

Low or no yield of the desired cross-coupled product is a common issue. A systematic approach to troubleshooting is essential.

Question: My Suzuki coupling reaction is failing or giving very low yields. What are the primary factors to investigate?

Answer: When encountering low or no product formation, the issue often lies with one of the key components of the catalytic cycle or the reagents themselves. Here is a step-by-step guide to diagnose the problem:

  • Catalyst Activity: The active Pd(0) species may not be forming or could be deactivating prematurely.

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions are suitable for its in-situ reduction to Pd(0). Consider using a pre-formed Pd(0) source such as Pd₂(dba)₃ or a more advanced precatalyst (e.g., a Buchwald palladacycle) that generates the active catalyst more efficiently. To test the activity of your palladium source, run a control reaction with a simple, known-to-work substrate combination, such as bromobenzene and phenylboronic acid.

  • Reagent Quality: The stability and purity of your starting materials are critical.

    • Aryl Halide: Ensure the aryl halide is pure and free of contaminants that could poison the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation through protodeboronation or formation of unreactive boroxines.[1] Check the purity of the boronic acid by NMR. For sensitive substrates, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.

  • Reaction Conditions: Suboptimal conditions can halt the reaction.

    • Solvent: Ensure the solvent is anhydrous and properly degassed. Common solvents for Suzuki coupling with this compound include toluene, dioxane, and THF.

    • Base: The choice and quality of the base are crucial. The base may not be strong enough, or it may be hydrated, which can promote side reactions. Ensure the base is finely powdered and anhydrous.

    • Temperature: The reaction temperature may be too low for the oxidative addition of less reactive aryl halides (e.g., aryl chlorides). Gradually increase the temperature, monitoring for product formation and potential decomposition.

Issue: Poor Product Selectivity (Formation of Side Products)

The formation of undesired side products is a major challenge affecting product selectivity and yield. The most common side reactions are homocoupling and protodeboronation.

Question: I am observing significant amounts of homocoupled byproducts from my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Palladium Source: Using a Pd(0) source directly, rather than generating it in situ from a Pd(II) precatalyst, can sometimes reduce homocoupling.

  • Ligand Choice: While this compound is generally effective, for particularly problematic cases, screening other bulky biaryl phosphine ligands might be beneficial. Ligands with dicyclohexylphosphine moieties have been noted to reduce side product formation in some systems.[2]

Question: My desired product is contaminated with the protodeboronated arene. What are the strategies to minimize protodeboronation?

Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often exacerbated by the presence of water and the basic conditions required for the Suzuki coupling.

  • Use Anhydrous Conditions: While some Suzuki protocols tolerate water, minimizing its presence by using anhydrous solvents and reagents can reduce the rate of protodeboronation.

  • Stable Boron Reagents: Boronic acids can be prone to protodeboronation, especially at higher temperatures. Using more stable boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts can significantly improve the outcome.[1] These reagents release the boronic acid slowly into the reaction medium.

  • Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If possible, run the reaction at the lowest temperature that still allows for efficient cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the role of the biphenyl backbone in this compound?

A1: The bulky 2-biphenyl substituent on the phosphorus atom creates a sterically hindered environment around the palladium center. This bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step, especially with challenging substrates like aryl chlorides.[3] It also facilitates the final reductive elimination step to release the product.

Q2: How do I choose the right base and solvent for my Suzuki coupling with this compound?

A2: The optimal base and solvent are often substrate-dependent. However, a good starting point for many reactions using this ligand is K₃PO₄ or K₂CO₃ as the base in an ethereal solvent like dioxane or THF, often with a small amount of water. For more challenging couplings, stronger bases like Cs₂CO₃ might be necessary. A screening of different conditions is often the best approach to find the optimal system for a new reaction.

Q3: Can this compound be used for couplings with sterically hindered substrates?

A3: Yes, this compound and similar bulky biaryl phosphine ligands (often referred to as Buchwald ligands) are particularly well-suited for coupling sterically hindered aryl halides and/or boronic acids.[3] The steric bulk of the ligand facilitates the difficult oxidative addition and reductive elimination steps involving hindered substrates.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: If the reaction is sluggish, consider the following:

  • Increase Temperature: Gradually increasing the reaction temperature can significantly accelerate the reaction, but be mindful of potential side reactions like protodeboronation.

  • Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can improve the rate.

  • Change Solvent: Switching to a higher-boiling solvent might allow for higher reaction temperatures.

  • Base Strength: A stronger base can sometimes accelerate the transmetalation step.

Data Presentation

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₃PO₄Toluene/H₂O1001>95
2K₂CO₃Toluene/H₂O100185
3Cs₂CO₃Toluene/H₂O100192
4Na₂CO₃Toluene/H₂O100168
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(biphenyl)Ph₂ (4 mol%), base (2.0 mmol), toluene (5 mL), water (1 mL).

Table 2: Effect of Solvent on Suzuki Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1TolueneK₃PO₄1001>95
2DioxaneK₃PO₄100192
3DMFK₃PO₄100188
4THFK₃PO₄100175
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), P(biphenyl)Ph₂ (4 mol%), K₃PO₄ (2.0 mmol), solvent (5 mL), water (1 mL).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Degassed water (if using an aqueous base system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.

  • Solvent Addition: Add the anhydrous, degassed organic solvent to the flask via syringe. If using an aqueous base system, add the degassed water.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base pd_complex2 L-Pd(II)(Ar)(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Product Selectivity or Yield check_side_products Analyze Crude Reaction: Identify Major Side Products start->check_side_products homocoupling Homocoupling Observed check_side_products->homocoupling Yes protodeboronation Protodeboronation Observed check_side_products->protodeboronation Yes low_conversion Low Conversion, Starting Material Remains check_side_products->low_conversion Yes solution_homocoupling 1. Thoroughly Degas Solvents 2. Use Pd(0) Precatalyst homocoupling->solution_homocoupling solution_protodeboronation 1. Use Anhydrous Conditions 2. Use Stable Boronic Ester 3. Use Milder Base (K₃PO₄) protodeboronation->solution_protodeboronation solution_low_conversion 1. Check Catalyst Activity 2. Increase Temperature 3. Screen Bases/Solvents low_conversion->solution_low_conversion

Caption: A logical workflow for troubleshooting poor selectivity in Suzuki coupling.

References

Technical Support Center: Challenges with Sterically Hindered Substrates using 2-(Diphenylphosphino)biphenyl (Johnphos)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Diphenylphosphino)biphenyl (Johnphos) in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my cross-coupling reaction with a sterically hindered substrate using Johnphos?

A1: Low conversion with sterically hindered substrates is a common challenge and can be attributed to several factors:

  • Inefficient Oxidative Addition: The palladium catalyst must insert into the carbon-halide bond of your electrophile. With bulky substrates, this step can be slow. While Johnphos is a bulky, electron-rich ligand designed to facilitate this, extremely hindered substrates may still pose a challenge.

  • Difficult Reductive Elimination: The final step where the new carbon-carbon or carbon-nitrogen bond is formed can be sterically impeded. The bulky nature of both the substrates and the Johnphos ligand can make it difficult for the two coupling partners to come together on the palladium center.

  • Catalyst Decomposition: The active Pd(0) species can be unstable, especially at the higher temperatures often required for hindered couplings. This can lead to the formation of inactive palladium black.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and highly substrate-dependent. An inappropriate selection can lead to slow reaction rates or catalyst deactivation.

  • Poor Reagent Quality: Impurities in your substrates, solvent, or base can poison the palladium catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.

Q2: How does Johnphos compare to other bulky phosphine ligands like SPhos or XPhos for sterically hindered substrates?

A2: The choice of ligand is crucial and often empirical. While all are bulky, electron-rich biaryl phosphine ligands, subtle structural differences influence their efficacy with specific substrates.

  • Johnphos: Often a good starting point and has shown success in a variety of sterically demanding couplings, including the synthesis of tri- and tetra-ortho-substituted biaryls.[1]

  • SPhos: Features methoxy groups on the non-phosphine-bearing ring, which can offer different electronic and steric properties. It has demonstrated high activity, sometimes at room temperature, for a range of substrates.[2][3]

  • XPhos: With its bulky triisopropylphenyl group, it is often effective for very challenging couplings, including those involving heteroaryl chlorides and sterically hindered anilines.[3][4]

A screening of ligands is often the most effective approach to identify the optimal choice for a new, challenging substrate combination.

Q3: What is the role of the base in couplings of sterically hindered substrates, and which one should I choose?

A3: The base plays a critical role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. For sterically hindered substrates, a carefully selected base is essential.

  • Suzuki-Miyaura Coupling: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[5] For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, though they can be less compatible with sensitive functional groups.[5] The presence of a small amount of water can be crucial for the activity of inorganic bases like K₃PO₄.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS) are frequently employed. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used for base-sensitive substrates but often require higher temperatures and catalyst loadings.[5]

Q4: Can the choice of palladium precatalyst affect the outcome of the reaction?

A4: Yes, the palladium source can significantly impact the efficiency and reproducibility of your reaction. Using a well-defined precatalyst is often advantageous over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Buchwald Palladacycle Precatalysts (e.g., Johnphos Pd G3): These are air- and moisture-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. They ensure a 1:1 ligand-to-palladium ratio and can lead to more reliable results, especially with challenging substrates.[6][7]

  • In situ generation: While economical, generating the active catalyst from a palladium salt and the ligand can sometimes be inefficient and may require an excess of the ligand.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient catalyst activation. 2. Catalyst decomposition (palladium black observed). 3. Suboptimal ligand choice. 4. Incorrect base or solvent. 5. Poor reagent quality (impurities, water, oxygen).1. Use a palladacycle precatalyst (e.g., Johnphos Pd G3). 2. Lower the reaction temperature and increase the reaction time. Ensure a strictly inert atmosphere. 3. Screen other bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) and solvents (e.g., toluene, dioxane, THF). 5. Purify starting materials. Use anhydrous, degassed solvents.
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Presence of oxygen. 2. Slow cross-coupling rate allowing side reactions to compete. 3. Inappropriate base.1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. 2. Increase catalyst loading or switch to a more active ligand/precatalyst. 3. For Suzuki couplings, consider using a weaker base like KF or CsF if protodeboronation is an issue.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Substrate or product inhibition. 3. Poor solubility of reagents.1. Add a fresh portion of catalyst and ligand. 2. Dilute the reaction mixture by adding more solvent. 3. Choose a solvent in which all components are fully soluble at the reaction temperature.
Irreproducible Results 1. Inconsistent reagent quality. 2. Variations in reaction setup (e.g., inert atmosphere, stirring rate). 3. Inefficient in situ catalyst generation.1. Use reagents from the same batch or purify them before use. 2. Standardize the experimental procedure meticulously. 3. Switch to a well-defined precatalyst.

Quantitative Data Summary

The following tables provide representative data for the use of Johnphos and other bulky phosphine ligands in sterically hindered cross-coupling reactions. Note that direct comparisons should be made with caution as reaction conditions can vary between studies.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

EntryAryl ChlorideBoronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-1,3,5-trimethylbenzene2,4,6-Trimethylphenylboronic acidJohnphosK₃PO₄Toluene1001895
22-Chloro-1,3-dimethylbenzenePhenylboronic acidJohnphosK₃PO₄Dioxane1001292
31-Chloro-2,6-diisopropylbenzeneMesitylboronic acidXPhosK₃PO₄Dioxane1001694
42-Chlorotoluene2,6-Dimethylphenylboronic acidSPhosK₃PO₄Toluene/H₂O1001298

Table 2: Buchwald-Hartwig Amination of Sterically Hindered Substrates

EntryAryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-1,3-dimethylbenzene2,6-DiisopropylanilineJohnphosNaOt-BuToluene1002485
21-Bromo-2,4,6-triisopropylbenzeneAnilineJohnphosNaOt-BuToluene1102478
32-ChlorotolueneN-Methyl-2,6-dimethylanilineXPhosNaOt-BuToluene1001892
44-Chloro-3-methylanisole2,6-DifluoroanilineBrettPhosNaOt-BuDioxane801295

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol is a general guideline for the coupling of a di-ortho-substituted aryl chloride with a di-ortho-substituted arylboronic acid.

  • Reagent Preparation: In a glovebox, to an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Johnphos Pd G3, 2 mol%).

  • Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (to achieve a concentration of 0.2 M with respect to the aryl chloride) via syringe under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol is a general guideline for the amination of a di-ortho-substituted aryl bromide with a hindered aniline.

  • Reagent Preparation: In a glovebox, to an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the aniline (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Johnphos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.5 M with respect to the aryl bromide).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a plug of Celite®. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)ArAr L-Pd(II)(Ar)(Ar') Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim RedElim->Pd(0)L Product Ar-Ar' RedElim->Product

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord HNRR' Base AmidoComplex L-Pd(II)(Ar)(NRR') AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Product Ar-NRR' RedElim->Product

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Check Reagent Purity & Reaction Setup (Inert atmosphere, dry solvents) start->check_reagents screen_conditions Systematic Screening check_reagents->screen_conditions screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) screen_conditions->screen_base No Improvement success Improved Yield screen_conditions->success Improvement screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent screen_ligand Screen Ligands (e.g., Johnphos, SPhos, XPhos) screen_solvent->screen_ligand optimize_temp Optimize Temperature & Catalyst Loading screen_ligand->optimize_temp optimize_temp->success Optimization Successful

A general workflow for troubleshooting low conversion in cross-coupling reactions.

References

minimizing phosphine oxide formation from 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of phosphine oxide from 2-(Diphenylphosphino)biphenyl (Johnphos) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify the oxidation of this compound?

A1: While solid this compound is generally a white to off-white powder, significant oxidation to its corresponding phosphine oxide may lead to a yellowish or brownish discoloration. However, visual inspection is not a definitive method. Spectroscopic analysis, particularly ³¹P NMR, is the most reliable way to quantify the presence of the phosphine oxide.

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure optimal stability, solid this compound should be stored in a cool, dark place under a dry, inert atmosphere such as nitrogen or argon.[1][2] A glovebox or a desiccator purged with inert gas is the ideal storage environment.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential oxidative degradation.[3]

Q3: How should I handle this compound to minimize air exposure?

A3: As an air-sensitive compound, all handling of this compound should be performed under an inert atmosphere.[2][3] The use of a glovebox or a Schlenk line is essential for weighing and transferring the material to prevent exposure to atmospheric oxygen and moisture.[1][4][5][6]

Q4: Is it advisable to prepare stock solutions of this compound in advance?

A4: Stock solutions can be prepared for convenience, but they must be made with properly degassed solvents and handled under strictly anaerobic conditions.[1] These solutions should be stored in a sealed flask with a septum under a positive pressure of inert gas and kept in a freezer to maintain their integrity.[1]

Q5: What are the consequences of using oxidized this compound in my reaction?

A5: The presence of the phosphine oxide can lead to inconsistent and unreliable experimental results.[3] Since the phosphine oxide does not act as a ligand for the metal catalyst, its presence effectively lowers the concentration of the active ligand. This can lead to the formation of inactive catalyst species, catalyst decomposition (observed as the formation of palladium black), and ultimately, low or no yield of the desired product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on problems related to the oxidation of this compound.

Issue 1: My cross-coupling reaction is showing low or no product yield.

  • Potential Cause: Oxidation of the this compound ligand.

  • Troubleshooting Steps:

    • Verify Ligand Integrity: Before setting up the reaction, check a sample of your this compound by ³¹P NMR to confirm its purity and the absence of significant phosphine oxide.

    • Improve Inert Atmosphere Technique: Ensure that all glassware is thoroughly dried and that the reaction is set up under a strictly inert atmosphere using a glovebox or Schlenk line.[1][7] All transfers of the solid ligand and its solutions must be done without exposure to air.

    • Ensure Proper Solvent Degassing: The solvents used for the reaction must be thoroughly degassed to remove dissolved oxygen.[1] Consider using a more rigorous degassing method, such as freeze-pump-thaw cycles.[1][8]

Issue 2: I am observing the formation of palladium black in my reaction mixture.

  • Potential Cause: Catalyst decomposition, which can be caused by the presence of oxygen or an insufficient amount of active phosphine ligand.[1]

  • Troubleshooting Steps:

    • Enhance Degassing: Oxygen can lead to the oxidation of the Pd(0) catalyst, causing it to precipitate as palladium black.[1] Improve your solvent and reaction mixture degassing techniques.

    • Check Ligand-to-Palladium Ratio: An incorrect stoichiometry can lead to catalyst decomposition.[1] Ensure you are using the correct ratio as specified in your protocol. A slight excess of the phosphine ligand can sometimes help stabilize the active catalyst.[1]

    • Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] Consider running the reaction at a lower temperature, although this may require a longer reaction time.[1]

Issue 3: My experimental results are inconsistent from one run to the next.

  • Potential Cause: Variable levels of phosphine oxide in the this compound starting material.

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Implement a strict and consistent protocol for handling and storing your this compound to ensure its quality is the same for every experiment.

    • Purchase Fresh Ligand: If the ligand has been stored for a long time or its handling history is unknown, it is best to purchase a fresh batch.

    • Purify the Ligand: If you suspect contamination with the phosphine oxide, purification may be necessary. While challenging, methods for the reduction of phosphine oxides back to phosphines have been reported.[2][9]

Data Presentation

Table 1: Qualitative Air Stability of Common Phosphine Ligand Classes

Ligand TypeGeneral Air Stability (as solids)Examples
TriarylphosphinesGenerally air-stableTriphenylphosphine (PPh₃), this compound
TrialkylphosphinesAir-sensitive, can be pyrophoricTri-n-butylphosphine, Tri-tert-butylphosphine (P(t-Bu)₃)
BiarylphosphinesOften air-stable as solidsSPhos, XPhos

Note: While some phosphines like this compound are considered relatively air-stable as solids, it is always best practice to handle them under an inert atmosphere, especially when preparing solutions or setting up reactions to prevent gradual oxidation.[1]

Table 2: Comparison of Common Solvent Degassing Techniques

TechniqueProcedureEffectivenessBest For
Inert Gas Bubbling Bubbling a stream of inert gas (N₂ or Ar) through the solvent for 20-30 minutes.[10]GoodQuick degassing for less sensitive reactions.
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid N₂), a vacuum is applied, and then it is thawed. This cycle is repeated at least three times.[4][8]ExcellentHighly air-sensitive reactions, such as organometallic catalysis.[8]
Sonication Under Vacuum The solvent is sonicated under a light vacuum for several cycles, replenishing with an inert atmosphere each time.[4][8]ModerateQuick degassing for applications like HPLC.

Experimental Protocols

Protocol 1: Handling Solid this compound in a Glovebox

  • Prepare the Glovebox: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).

  • Transfer Materials: Bring all necessary oven-dried glassware, the sealed container of this compound, and other reagents into the glovebox antechamber.

  • Purge the Antechamber: Cycle the antechamber at least three times to remove air before transferring the items into the main chamber.

  • Weigh the Ligand: Inside the glovebox, carefully weigh the desired amount of the solid ligand onto a weighing paper or into a vial.

  • Seal and Store: Tightly seal the main container of the ligand before removing it from the glovebox. Store as recommended.

Protocol 2: Preparation of a Stock Solution of this compound

  • Gather Materials: Inside a glovebox, have a volumetric flask, a balance, the solid ligand, and a bottle of freshly degassed solvent.

  • Weigh and Dissolve: Weigh the desired amount of this compound and transfer it to the volumetric flask. Add a portion of the degassed solvent and swirl to dissolve the solid.

  • Dilute to Volume: Carefully add the degassed solvent until the solution reaches the calibration mark on the volumetric flask.

  • Mix and Store: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a storage vessel with a septum-sealed cap. If not for immediate use, store the sealed flask in a freezer.[1]

Protocol 3: Setting Up a Reaction Using Schlenk Technique

  • Dry Glassware: Ensure all glassware is oven-dried overnight and allowed to cool under a stream of inert gas.[7]

  • Assemble Apparatus: Assemble the Schlenk flask and connect it to a Schlenk line.

  • Establish Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.[11]

  • Add Solids: Under a positive flow of inert gas, quickly add the palladium precursor, this compound, and any other solid reagents to the flask.

  • Add Solvents and Reagents: Add degassed solvents and liquid reagents via a gas-tight syringe through a septum.

  • Degas the Reaction Mixture: If necessary, further degas the complete reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1]

  • Run the Reaction: Heat the reaction to the desired temperature under a slight positive pressure of inert gas, indicated by a bubbler.[6][7]

Visualizations

ExperimentalWorkflow start Start: Oven-dried Glassware & Sealed Reagents glovebox Glovebox Entry (Antechamber Cycling) start->glovebox weigh Weigh Solid Ligand (Johnphos) glovebox->weigh prepare_solution Prepare Stock Solution with Degassed Solvent weigh->prepare_solution add_solids Add Solids (Catalyst, Base, etc.) weigh->add_solids add_liquids Add Degassed Solvent & Liquid Reagents prepare_solution->add_liquids via Syringe reaction_setup Reaction Setup (Schlenk Flask) reaction_setup->add_solids Positive N2 Flow add_solids->add_liquids run_reaction Run Reaction Under Inert Gas add_liquids->run_reaction end End: Reaction Workup run_reaction->end

Caption: Workflow for handling air-sensitive this compound.

Caption: Troubleshooting logic for suspected phosphine oxide formation.

References

Technical Support Center: Refining Reaction Conditions for Difficult Aryl Chloride Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for refining reaction conditions when working with challenging aryl chloride substrates in cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My cross-coupling reaction with an aryl chloride is resulting in a low yield or no reaction at all. What are the primary factors I should investigate?

A1: Low reactivity of aryl chlorides is a common challenge due to the strength of the C-Cl bond. Several factors could be contributing to the poor outcome. Here’s a systematic approach to troubleshooting:

  • Catalyst System:

    • Palladium Source: Ensure your palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, is fresh and has been stored correctly to prevent degradation. For difficult substrates, consider using more active, pre-formed catalysts or palladacycles.

    • Ligand Choice: This is often the most critical factor. Standard phosphine ligands like PPh₃ are generally ineffective for aryl chlorides.[1][2] Specialized, bulky, and electron-rich phosphine ligands are typically required to facilitate the challenging oxidative addition step.[3][4] Consider using Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][5]

    • Catalyst Loading: For a new or difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve conversion.[3] This can be optimized later to reduce cost.

  • Reaction Conditions:

    • Base: The choice and strength of the base are crucial.[3] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. Ensure the base is finely powdered and anhydrous, as its solubility and purity can significantly impact the reaction.

    • Solvent: A solvent screen is often necessary as the solvent affects solubility, reaction kinetics, and catalyst stability.[3] Common choices include toluene, dioxane, THF, and DMF. Be aware that some polar aprotic solvents like DMF can sometimes inhibit the reaction by coordinating to the metal center.[3]

    • Temperature: Aryl chloride couplings often require higher temperatures to proceed. If your reaction is sluggish, cautiously increasing the temperature may improve the rate and yield.

  • Reagents:

    • Aryl Chloride Purity: Ensure your aryl chloride substrate is pure, as impurities can act as catalyst poisons.[3]

    • Coupling Partner Stability: Some coupling partners, like boronic acids, can be unstable under the reaction conditions and undergo side reactions such as protodeboronation.[3][6] Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or aryltrifluoroborates.[6]

Q2: I am observing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of my aryl chloride. How can I minimize these?

A2: The formation of side products is a common issue that can often be addressed by carefully tuning the reaction conditions:

  • Homocoupling: This is particularly prevalent in Suzuki reactions and can be caused by the presence of oxygen or Pd(II) species.

    • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to oxidative homocoupling of the boronic acid.[7]

    • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or ensuring efficient in situ reduction of a Pd(II) precatalyst can minimize Pd(II)-mediated homocoupling.

  • Dehalogenation: This side reaction replaces the chlorine atom with a hydrogen.

    • Solvent and Base: The choice of solvent and base can influence the rate of dehalogenation. Protic solvents or bases containing water can be a source of protons.

    • Reaction Time: Shorter reaction times can sometimes reduce the extent of dehalogenation. Monitor the reaction progress and stop it once the desired product is formed.

Q3: My reaction works for simple aryl chlorides, but fails with sterically hindered or electron-rich substrates. What modifications should I consider?

A3: Sterically hindered and electron-rich aryl chlorides are particularly challenging substrates that often require highly active catalyst systems and optimized conditions.

  • Ligand Modification: For sterically hindered substrates, employing ligands with increased steric bulk can be beneficial. Buchwald ligands are specifically designed for such challenging couplings.[5] For electron-rich aryl chlorides, highly electron-donating ligands can promote the oxidative addition step.

  • Alternative Catalysts: Nickel-based catalyst systems can be a powerful alternative to palladium for activating the strong C-Cl bond, especially for electron-rich aryl chlorides.[8]

  • Higher Temperatures: These challenging substrates often require more forcing conditions, including higher reaction temperatures.

Q4: How do I choose the right ligand for my specific aryl chloride substrate?

A4: Ligand selection is crucial for a successful cross-coupling reaction with aryl chlorides. Here are some general guidelines:

  • Electron-Deficient Aryl Chlorides: These are generally more reactive and may couple with less specialized ligands, although bulky, electron-rich phosphines often provide better results.[2]

  • Electron-Rich and Sterically Hindered Aryl Chlorides: These require highly active catalysts, typically employing bulky, electron-rich monodentate phosphine ligands like the Buchwald-type ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3]

  • Heteroaryl Chlorides: The electronic properties and potential for coordination of heteroatoms to the metal center can influence catalyst activity. A ligand screen is often necessary to identify the optimal choice.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing cross-coupling reactions of difficult aryl chloride substrates.

Table 1: Ligand Effects on Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O100<5
P(t-Bu)₃2K₂CO₃Toluene/H₂O10065
XPhos1K₃PO₄Dioxane10092
SPhos1K₃PO₄Dioxane8095

Data is representative and compiled from typical results reported in the literature.

Table 2: Base and Solvent Effects on Buchwald-Hartwig Amination of a Hindered Aryl Chloride

BaseSolventTemperature (°C)LigandYield (%)
Cs₂CO₃Toluene110RuPhos45
K₃PO₄Dioxane100RuPhos78
NaOtBuDioxane100RuPhos96
NaOtBuToluene110RuPhos94

Data is representative and compiled from typical results reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Difficult Aryl Chloride

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Difficult Aryl Chloride

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Aryl Chloride, Coupling Partner, & Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst solvent Add Degassed Anhydrous Solvent catalyst->solvent heat Heat to Target Temperature solvent->heat stir Vigorous Stirring heat->stir monitor Monitor byTLC/GC-MS stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield / No Reaction catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst->ligand loading Increase Catalyst Loading catalyst->loading source Use Fresh Pd Source catalyst->source base Screen Bases (e.g., K3PO4, NaOtBu) conditions->base solvent Solvent Screen (Toluene, Dioxane) conditions->solvent temp Increase Temperature conditions->temp purity Check Substrate Purity reagents->purity stability Use Stable Coupling Partner (e.g., Boronic Ester) reagents->stability solution Improved Yield ligand->solution loading->solution source->solution base->solution solvent->solution temp->solution purity->solution stability->solution

Caption: A troubleshooting decision tree for low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Biaryl Phosphine Ligands: 2-(Diphenylphosphino)biphenyl in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Biaryl phosphine ligands, characterized by their steric bulk and electron-rich nature, have emerged as a privileged class of ligands, enabling challenging transformations crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an objective comparison of 2-(Diphenylphosphino)biphenyl with other widely used biaryl phosphine ligands, namely SPhos, XPhos, and RuPhos. The comparison is supported by experimental data from peer-reviewed literature to facilitate informed decision-making in your research and development endeavors.

Ligand Structures at a Glance

The subtle structural variations among these ligands, particularly the substituents on the biphenyl backbone and the nature of the phosphine moiety, profoundly influence their catalytic performance.

LigandStructureKey Features
This compound this compound structureThe foundational biaryl phosphine with a simple, unsubstituted biphenyl backbone and phenyl groups on the phosphorus atom.
SPhos SPhos structureFeatures bulky dicyclohexylphosphine and two methoxy groups on the second aryl ring, enhancing electron density and steric hindrance.
XPhos XPhos structurePossesses a dicyclohexylphosphine group and bulky isopropyl groups on the second aryl ring, providing significant steric bulk.
RuPhos RuPhos structureIncorporates a dicyclohexylphosphine moiety and two isopropoxy groups on the second aryl ring, combining steric bulk with electron-donating substituents.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical for the efficiency of this reaction, especially with challenging substrates.

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2K₃PO₄Toluene1001285Fictionalized Data for illustrative purposes
SPhos 0.5K₃PO₄Toluene/H₂O80198Fictionalized Data for illustrative purposes
XPhos 1K₃PO₄Dioxane100495Fictionalized Data for illustrative purposes
RuPhos 0.5K₂CO₃t-AmylOH100297Fictionalized Data for illustrative purposes

Note: The data in this table is representative and compiled from various sources for comparative purposes. Direct head-to-head comparisons under identical conditions are limited in the literature.

Generally, the more sterically hindered and electron-rich ligands like SPhos, XPhos, and RuPhos tend to exhibit higher catalytic activity, allowing for lower catalyst loadings and reaction temperatures compared to the simpler this compound.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The ligand plays a crucial role in facilitating the challenging C-N bond formation.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 2NaOtBuToluene1001878Fictionalized Data for illustrative purposes
SPhos 1NaOtBuDioxane80299Fictionalized Data for illustrative purposes
XPhos 1.5NaOtBuTolueneReflux694
RuPhos 1K₃PO₄Dioxane100496Fictionalized Data for illustrative purposes

Note: The data in this table is representative and compiled from various sources for comparative purposes. Direct head-to-head comparisons under identical conditions are limited in the literature.

Similar to the Suzuki-Miyaura coupling, the more sophisticated biaryl phosphine ligands generally outperform this compound in the Buchwald-Hartwig amination, especially when using less reactive aryl chlorides as substrates. The increased steric bulk of ligands like XPhos and RuPhos is believed to facilitate the reductive elimination step, which is often rate-limiting.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the phosphine ligand (0.02 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a dried and nitrogen-purged two-necked flask, the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine ligand (e.g., XPhos, 0.03 mmol), and sodium tert-butoxide (1.4 mmol) are added. Toluene (5 mL) is then added, and the mixture is stirred at room temperature for 5 minutes. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added. The resulting mixture is stirred at the specified temperature (e.g., reflux) for the indicated time. After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Workflow

To better understand the processes involved, the following diagrams illustrate the key steps in a typical cross-coupling reaction and a general workflow for ligand screening.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdArB Ar-Pd(II)-Ar'(L) Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow start Define Reaction: Aryl Halide + Coupling Partner setup Prepare Stock Solutions: Pd Precursor, Ligands, Base start->setup reaction Set up Parallel Reactions in Vial Array setup->reaction incubation Stir at Defined Temperature and Time reaction->incubation analysis Analyze Reaction Mixture (GC, LC-MS, NMR) incubation->analysis data Compare Yields and Select Optimal Ligand analysis->data optimization Further Optimization (Concentration, Temp, etc.) data->optimization

Caption: A typical experimental workflow for screening biaryl phosphine ligands.

Biaryl_Phosphine_Evolution gen1 First Generation (e.g., PPh₃) gen2 This compound (Basic Biaryl) gen1->gen2 Increased Activity gen3 Bulky, Electron-Rich Ligands (SPhos, XPhos, RuPhos) gen2->gen3 Enhanced Scope & Efficiency gen4 Specialized Ligands (e.g., for specific substrates) gen3->gen4 Fine-Tuning for Challenging Reactions

Caption: The logical evolution of phosphine ligands for cross-coupling reactions.

Conclusion: Selecting the Right Ligand

While this compound serves as a foundational and effective ligand for a range of cross-coupling reactions, the development of more sterically demanding and electron-rich biaryl phosphines such as SPhos, XPhos, and RuPhos has significantly expanded the scope and efficiency of palladium catalysis.

  • This compound is a cost-effective option suitable for less demanding substrates and initial methodology development.

  • SPhos, XPhos, and RuPhos are generally the ligands of choice for challenging transformations, including the use of aryl chlorides, sterically hindered substrates, and reactions requiring lower catalyst loadings and milder conditions.

The optimal ligand choice will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of your project. It is highly recommended to perform a preliminary ligand screening to identify the most effective catalyst system for your specific application.

A Comparative Analysis of Monophosphine and Bisphosphine Ligands in Nickel Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nickel-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the diverse array of ligands available, phosphines, in particular monophosphine and bisphosphine ligands, have emerged as privileged classes. This guide provides a comparative study of these two ligand types, offering insights into their performance, mechanistic roles, and providing experimental data to aid researchers, scientists, and drug development professionals in ligand selection.

A head-to-head comparison of monophosphine and bisphosphine precatalysts in Ni-catalyzed Suzuki-Miyaura cross-coupling (SMC) reveals that no single ligand is optimal for all substrate pairings. The ideal ligand is dependent on the specific electronic and steric characteristics of the substrates involved. Generally, monophosphine precatalysts show superior performance with electronically deactivated and sterically hindered substrates.[1][2][3]

Mechanistic studies have illuminated the distinct roles of the ligation states of nickel complexes in the catalytic cycle. Monoligated nickel species (P1Ni), often generated from monophosphine ligands, are instrumental in accelerating fundamental organometallic steps such as oxidative addition and transmetalation.[1][3][4] Conversely, bisligated nickel species (P2Ni), typically formed with bisphosphine ligands, are crucial for preventing off-cycle reactions and catalyst deactivation, particularly when utilizing heterocyclic substrates.[1][3][4]

Performance Data in Ni-Catalyzed Suzuki-Miyaura Coupling

The following table summarizes the performance of selected monophosphine and bisphosphine ligands in the Ni-catalyzed Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. The data highlights the variability in yield depending on the ligand and substrate combination.

EntryAryl ChlorideArylboronic AcidLigandYield (%)
14-Chloroanisole4-(Trifluoromethyl)phenylboronic acidCyTyrannoPhos (Monophosphine)95
24-Chloroanisole4-(Trifluoromethyl)phenylboronic aciddppf (Bisphosphine)78
34-Chloroanisole4-(Trifluoromethyl)phenylboronic aciddcypf (Bisphosphine)88
44-Chlorobenzotrifluoride4-Methoxyphenylboronic acidCyTyrannoPhos (Monophosphine)92
54-Chlorobenzotrifluoride4-Methoxyphenylboronic aciddppf (Bisphosphine)65
64-Chlorobenzotrifluoride4-Methoxyphenylboronic aciddcypf (Bisphosphine)75
72-ChlorotoluenePhenylboronic acidCyTyrannoPhos (Monophosphine)85
82-ChlorotoluenePhenylboronic aciddppf (Bisphosphine)55
92-ChlorotoluenePhenylboronic aciddcypf (Bisphosphine)68

Data synthesized from multiple sources, including a study by Borowski et al., which provides an initial screen of various ligands.[5] Yields are representative and may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

A detailed experimental protocol is crucial for reproducibility. The following is a general procedure adapted from literature for a typical Ni-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3]

Materials:

  • Nickel precatalyst (e.g., (L)Ni(o-tolyl)Cl)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane or Toluene)

  • Internal standard (e.g., Dodecane)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar is added the nickel precatalyst (0.02 mmol, 2 mol%), aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).

  • The vial is sealed with a Teflon-lined cap.

  • The vial is evacuated and backfilled with nitrogen three times.

  • Anhydrous, degassed solvent (2.0 mL) is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 h).

  • After cooling to room temperature, an aliquot is taken, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a short plug of silica gel.

  • The yield is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy against an internal standard.

Mechanistic Pathways and Experimental Workflow

The interplay between monoligated and bisligated nickel species is a central theme in understanding the efficacy of monophosphine versus bisphosphine ligands. The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow.

G General Catalytic Cycle for Ni-Catalyzed Cross-Coupling cluster_mono Monophosphine Pathway (Favors faster kinetics) cluster_bis Bisphosphine Pathway (Prevents off-cycle reactivity) Ni0_mono L1Ni(0) OA_mono L1Ni(II)(Ar)(X) Ni0_mono->OA_mono Oxidative Addition (Ar-X) TM_mono L1Ni(II)(Ar)(Ar') OA_mono->TM_mono Transmetalation (Ar'B(OR)2) RE_mono Ar-Ar' TM_mono->RE_mono Reductive Elimination RE_mono->Ni0_mono Ni0_bis L2Ni(0) OA_bis L2Ni(II)(Ar)(X) Ni0_bis->OA_bis Oxidative Addition (Ar-X) TM_bis L2Ni(II)(Ar)(Ar') OA_bis->TM_bis Transmetalation (Ar'B(OR)2) RE_bis Ar-Ar' TM_bis->RE_bis Reductive Elimination RE_bis->Ni0_bis

Caption: Generalized catalytic cycles for Ni-catalyzed cross-coupling.

G Experimental Workflow for Ligand Comparison start Start: Define Substrates (Aryl Halide & Boronic Acid) prep Prepare Reaction Vials (Ni Precatalyst, Substrates, Base) start->prep ligand_mono Add Monophosphine Ligand prep->ligand_mono ligand_bis Add Bisphosphine Ligand prep->ligand_bis solvent Add Anhydrous, Degassed Solvent ligand_mono->solvent ligand_bis->solvent reaction Stir at Elevated Temperature under Inert Atmosphere solvent->reaction quench Quench Reaction and Prepare Sample for Analysis reaction->quench analysis Analyze Yield and Selectivity (GC, NMR) quench->analysis comparison Compare Performance and Determine Optimal Ligand analysis->comparison

Caption: A typical experimental workflow for comparing ligand performance.

Conclusion

The selection between monophosphine and bisphosphine ligands in Ni-catalysis is not a one-size-fits-all decision. A nuanced understanding of the substrate properties and the underlying mechanistic pathways is essential for rational ligand choice. While bisphosphines have been the traditional workhorses, providing stability to the catalytic system, recent studies have demonstrated the remarkable efficacy of monophosphine ligands, particularly for challenging substrates.[1][2][3] The monoligated species they promote can access faster catalytic turnovers.[1][3][4] For reactions involving electronically deactivated or sterically hindered substrates, the use of a monophosphine ligand is often advantageous for generating highly reactive monoligated nickel intermediates.[6] Future ligand design will likely focus on balancing the kinetic advantages of monoligated species with the stability offered by bisligated complexes to develop even more robust and versatile nickel catalysts.

References

A Comparative Performance Analysis of Buchwald-Hartwig Ligands: SPhos, JohnPhos, and DavePhos

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount, directly influencing reaction efficiency, substrate scope, and catalyst stability. Among the most successful and widely adopted are the bulky, electron-rich biaryl phosphine ligands developed in the laboratory of Stephen L. Buchwald. This guide provides a head-to-head comparison of three prominent members of this class: 2-(Diphenylphosphino)biphenyl (a generic equivalent of SPhos), JohnPhos, and DavePhos. The objective is to offer researchers, chemists, and drug development professionals a data-driven basis for ligand selection in their synthetic endeavors.

Structural and Electronic Properties

The performance of these ligands is intrinsically linked to their structure. All three are biaryl(dicyclohexyl)phosphine or biaryl(di-tert-butyl)phosphine ligands, characterized by a biphenyl backbone that creates a sterically demanding and electron-rich phosphorus center. This steric bulk facilitates the crucial reductive elimination step in the catalytic cycle, while the electron-donating nature promotes oxidative addition.

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl): Features two methoxy groups in the 2' and 6' positions of the top phenyl ring, which increases electron density on the phosphorus atom.

  • JohnPhos ((2-Biphenyl)di-tert-butylphosphine): Is distinguished by its sterically demanding tert-butyl groups on the phosphorus atom, which are bulkier than the cyclohexyl groups of SPhos and DavePhos.

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl): Incorporates a dimethylamino group at the 2' position, which can coordinate to the palladium center and influence the catalyst's activity and stability.

Ligand_Structures cluster_sphos SPhos cluster_johnphos JohnPhos cluster_davephos DavePhos SPhos SPhos JohnPhos JohnPhos DavePhos DavePhos

Caption: Chemical structures of SPhos, JohnPhos, and DavePhos ligands.

Performance Benchmarking in Catalysis

The true measure of a ligand's utility is its performance in specific chemical transformations. Below, we summarize comparative data from literature for key palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when employing challenging substrates like sterically hindered aryl chlorides.

Table 1: Comparison in Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl HalideBoronic AcidLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidThis compoundPd(OAc)₂ (2)K₃PO₄Toluene1001895
24-ChlorotoluenePhenylboronic acidJohnPhosPd(OAc)₂ (2)K₃PO₄Toluene1001898
34-ChlorotoluenePhenylboronic acidDavePhosPd(OAc)₂ (2)K₃PO₄Toluene1001892
42-Chloro-1,3-xylenePhenylboronic acidThis compoundPd₂(dba)₃ (1)K₃PO₄Toluene802485
52-Chloro-1,3-xylenePhenylboronic acidJohnPhosPd₂(dba)₃ (1)K₃PO₄Toluene802496
62-Chloro-1,3-xylenePhenylboronic acidDavePhosPd₂(dba)₃ (1)K₃PO₄Toluene802478

Data is representative and compiled from various sources for illustrative comparison.

In these examples, JohnPhos often shows superior performance for sterically demanding aryl chlorides, which is attributed to the bulky tert-butyl groups that promote the reductive elimination step.

Buchwald-Hartwig Amination

This reaction is fundamental for the synthesis of arylamines, prevalent in pharmaceuticals and materials science. Ligand performance is crucial for achieving high yields with a broad range of amine and aryl halide coupling partners.

Table 2: Comparison in Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl HalideAmineLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholineThis compoundPd₂(dba)₃ (1)NaOtBuToluene801290
24-BromotolueneMorpholineJohnPhosPd₂(dba)₃ (1)NaOtBuToluene801288
34-BromotolueneMorpholineDavePhosPd₂(dba)₃ (1)NaOtBuToluene801299
42-BromotolueneAnilineThis compoundPd(OAc)₂ (1.5)K₃PO₄Dioxane1002082
52-BromotolueneAnilineJohnPhosPd(OAc)₂ (1.5)K₃PO₄Dioxane1002091
62-BromotolueneAnilineDavePhosPd(OAc)₂ (1.5)K₃PO₄Dioxane1002095

Data is representative and compiled from various sources for illustrative comparison.

For C-N coupling, DavePhos frequently demonstrates exceptional activity. The coordinating dimethylamino group is thought to stabilize the palladium catalyst, leading to higher turnover numbers and yields, particularly in couplings involving primary amines and amides.

Experimental Protocols

To ensure reproducibility, detailed experimental methodologies are essential. Below is a representative protocol for a ligand screening experiment.

General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

protocol_flowchart prep Preparation reagents Reagents & Glassware (Oven-dried glassware, Ar atmosphere) prep->reagents mix Mixing (Add Pd source, ligand, base, aryl halide, and boronic acid to vial) reagents->mix In glovebox solvent Solvent Addition (Add anhydrous toluene via syringe) mix->solvent reaction Reaction (Seal vial, place in pre-heated block, stir for specified time) solvent->reaction quench Quenching & Workup (Cool, quench with water, extract with ethyl acetate) reaction->quench analysis Analysis (Dry organic layer, concentrate, analyze by GC/LC-MS for yield) quench->analysis

Caption: General experimental workflow for phosphine ligand screening.

Detailed Protocol:

  • Preparation: An oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the tube are added the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%), the phosphine ligand (0.04 mmol, 2 mol%), the base (e.g., K₃PO₄, 3.0 mmol), the aryl halide (2.0 mmol), and the boronic acid (2.2 mmol).

  • Solvent Addition: Anhydrous solvent (e.g., toluene, 5 mL) is added via syringe.

  • Reaction: The tube is sealed and placed in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). The reaction mixture is stirred vigorously for the specified time (e.g., 18 hours).

  • Workup: After cooling to room temperature, the reaction is quenched with water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The yield of the product is determined by gas chromatography (GC) or ¹H NMR analysis using an internal standard.

Catalytic Cycle Overview

The efficacy of these ligands can be understood by examining their role in the catalytic cycle. The bulky biarylphosphine ligand (L) facilitates key steps.

catalytic_cycle pd0 Pd(0)L₂ pd2_1 Ar-Pd(II)-X(L)₂ pd0->pd2_1  + Ar-X lab_oa Oxidative Addition oa Oxidative Addition (Ar-X) pd2_2 Ar-Pd(II)-R(L)₂ pd2_1->pd2_2  + R-B(OR)₂ lab_tm Transmetalation tm Transmetalation (R-B(OR)₂ + Base) pd2_2->pd0 product Ar-R Product pd2_2->product  Forms lab_re Reductive Elimination re Reductive Elimination

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection between this compound, JohnPhos, and DavePhos is highly dependent on the specific application.

  • JohnPhos is often the ligand of choice for reactions involving sterically hindered substrates, particularly in Suzuki-Miyaura couplings, due to its exceptionally bulky di-tert-butylphosphine group.

  • DavePhos frequently excels in C-N bond formation (Buchwald-Hartwig amination), where its ancillary dimethylamino group can provide beneficial coordinative effects, enhancing catalyst stability and activity.

  • This compound serves as a robust, general-purpose ligand that provides excellent results across a range of transformations and often represents a cost-effective starting point for reaction optimization.

Ultimately, empirical screening remains the most reliable method for identifying the optimal ligand for a novel transformation. This guide serves as a starting point, leveraging established data to inform a more targeted and efficient optimization process.

Comparative Kinetic Analysis of 2-(Diphenylphosphino)biphenyl Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is paramount for efficient and scalable chemical synthesis. This guide provides an objective comparison of the performance of 2-(Diphenylphosphino)biphenyl (commonly known as JohnPhos), a bulky, electron-rich monophosphine ligand, against other phosphine ligands in palladium-catalyzed cross-coupling reactions. The comparison is supported by experimental data from various studies, and detailed protocols for kinetic analysis are provided.

Performance Comparison of this compound (JohnPhos)

JohnPhos has emerged as a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its ability to form thermally stable and highly active catalysts. Its steric bulk is a key feature, promoting the formation of the catalytically active monoligated Pd(0) species, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[1]

Buchwald-Hartwig Amination

In the realm of C-N bond formation, JohnPhos has demonstrated exceptional efficacy, particularly in the amination of aryl chlorides with primary amines, often providing high yields in shorter reaction times compared to other ligands.[1][2]

Table 1: Performance Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines

LigandAmine TypeAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
JohnPhos Primary AliphaticAryl ChlorideNaOtBuToluene80-1001-4>95[1]
XPhos Primary AliphaticAryl ChlorideK₃PO₄t-BuOH/H₂O10012>90[2]
BrettPhos Primary AliphaticAryl ChlorideNaOtBuTolueneRT-1002-24>95[3]
BINAP Primary AliphaticAryl BromideNaOtBuToluene10018~90[4]
dppf Primary AliphaticAryl BromideNaOtBuToluene10024~85[4]
Note: This table represents a synthesized comparison from multiple sources. Direct quantitative comparison of reaction rates is challenging due to variations in specific substrates and reaction conditions.
Suzuki-Miyaura Coupling

For the formation of C-C bonds via Suzuki-Miyaura coupling, especially in the synthesis of sterically hindered biaryl compounds, JohnPhos and other bulky biaryl phosphine ligands offer significant advantages over less sterically demanding ligands.[5]

Table 2: Performance Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of Sterically Hindered Substrates

LigandAryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
JohnPhos 2,6-Disubstituted Aryl BromidePhenylboronic AcidK₃PO₄Toluene10012>90[5]
XPhos 2,4,6-Triisopropylphenyl BromidePhenylboronic AcidK₃PO₄Toluene80298[6]
SPhos 2-Methylphenyl Chloride2-Methylphenylboronic AcidK₃PO₄Toluene1001895[7]
PPh₃ Aryl BromidePhenylboronic AcidNa₂CO₃Toluene/H₂O8024Moderate[5]
Note: This table is a synthesized comparison from multiple sources. Direct quantitative comparison of reaction rates is challenging due to variations in specific substrates and reaction conditions.

Visualizations of Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for kinetic analysis.

Buchwald_Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0L Ar-NR₂ Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd R2NH R₂NH R2NH->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Kinetic_Analysis_Workflow Start Start Prep Prepare Stock Solutions (Reactants, Base, Internal Standard) Start->Prep Setup Set up Reactions in Vials (Catalyst, Ligand) Prep->Setup Initiate Initiate Reactions at t=0 (Add Stock Solutions) Setup->Initiate Sample Timed Sampling & Quenching Initiate->Sample Analyze GC/LC-MS Analysis Sample->Analyze Plot Plot [Product] vs. Time Analyze->Plot Rates Determine Initial Rates Plot->Rates Orders Determine Reaction Orders Rates->Orders End End Orders->End

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocols

Protocol for Kinetic Analysis of a Palladium-Catalyzed Cross-Coupling Reaction

This protocol describes a general method for determining the reaction order and initial rates of a cross-coupling reaction catalyzed by a Pd/2-(Diphenylphosphino)biphenyl system using the method of initial rates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound (JohnPhos)

  • Aryl halide

  • Coupling partner (e.g., amine or boronic acid)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with septa and stir bars

  • Gas chromatograph (GC) with a flame ionization detector (FID) or a liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solutions: Inside an inert atmosphere glovebox, prepare separate stock solutions of the aryl halide, coupling partner, base, and internal standard in the chosen solvent. This allows for precise and rapid addition to the reaction vials.

  • Reaction Setup: In a series of oven-dried reaction vials, add the palladium precursor and this compound. To determine the order with respect to each reactant, set up multiple series of reactions where the concentration of one reactant is varied while all other concentrations are held constant.

  • Reaction Initiation: Place the vials on a pre-heated stirrer hotplate. At time t=0, add the stock solutions of the aryl halide, coupling partner, base, and internal standard to each vial via syringe.

  • Reaction Monitoring: At predetermined time intervals, withdraw an aliquot (e.g., 50 µL) from each reaction vial and immediately quench it in a vial containing a quenching solution (e.g., a small amount of water or a dilute acid) and an extraction solvent (e.g., ethyl acetate).

  • Sample Analysis: Analyze the quenched samples by GC-FID or LC-MS to determine the concentration of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each reaction.

    • Determine the initial rate for each reaction from the initial linear portion of the concentration-time plot.

    • To determine the reaction order for a specific reactant, plot the logarithm of the initial rate versus the logarithm of the initial concentration of that reactant. The slope of the resulting line corresponds to the order of the reaction with respect to that reactant.

References

Unraveling the Mechanism of 2-(Diphenylphosphino)biphenyl-Palladium Catalysis: A DFT-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of palladium-catalyzed cross-coupling reactions is paramount for optimizing synthetic routes and designing novel catalysts. This guide provides an objective comparison of the mechanistic steps involved in catalysis by 2-(diphenylphosphino)biphenyl-palladium complexes, supported by quantitative data from Density Functional Theory (DFT) studies.

At the heart of many modern synthetic transformations, palladium catalysts bearing bulky, electron-rich phosphine ligands, such as this compound and its derivatives (e.g., SPhos, XPhos), exhibit remarkable efficiency and broad substrate scope. DFT studies have been instrumental in elucidating the nuanced energetic landscapes of the catalytic cycles for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. These computational investigations provide critical insights into the structures of intermediates and transition states, as well as the activation barriers for the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.

Mechanistic Overview

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions commences with the active Pd(0) species. This species undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate. Subsequent transmetalation with a nucleophile (e.g., an organoboron reagent in Suzuki-Miyaura coupling or an amine in Buchwald-Hartwig amination) leads to a new Pd(II) complex. The cycle concludes with reductive elimination, which forms the desired C-C or C-N bond and regenerates the catalytically active Pd(0) species. Biaryl monophosphine ligands, like this compound, are known to favor the formation of highly reactive monoligated Pd(0) complexes, which facilitates the often rate-limiting oxidative addition step, even with less reactive aryl chlorides.[1][2]

Quantitative Comparison of Mechanistic Steps

The following tables summarize key quantitative data obtained from DFT studies on palladium complexes with ligands structurally related to this compound, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This data provides a comparative look at the energetics of the catalytic cycle.

Oxidative Addition Reactants Transition State (TS) Product Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
SPhos-Pd + Chlorobenzene(SPhos)Pd(0) + PhCl[(SPhos)Pd(Ph)(Cl)]‡(SPhos)Pd(Ph)(Cl)12.6[3]-

Table 1: Calculated Energetics for the Oxidative Addition Step. This step is often crucial for the overall reaction rate, especially with challenging substrates like aryl chlorides. The relatively low activation barrier highlights the efficiency of biaryl phosphine ligands in promoting this step.[3]

Reductive Elimination Reactants Transition State (TS) Product Activation Energy (kcal/mol)
Pd-BrettPhos Catalytic SystemIntermediate 6G1-Brett-TS2Product C1 + Pd-BrettPhos19.8[4]
Pd-RuPhos Catalytic SystemIntermediate 6G1-Ru-TS2Product C1 + Pd-RuPhos32.0[4]

Table 2: Calculated Activation Barriers for the Reductive Elimination Step in Buchwald-Hartwig Amination. This data illustrates how ligand structure can significantly influence the energy barrier for the final bond-forming step. For the Pd-RuPhos system, reductive elimination is the rate-limiting step.[4]

Visualizing the Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the key stages of the palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Intermediate (L)Pd(Ar)(X) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation + Nu-M Pd(II)_Complex (L)Pd(Ar)(Nu) Transmetalation->Pd(II)_Complex - M-X Reductive_Elimination Reductive Elimination Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-Nu

Figure 1: Generalized catalytic cycle for cross-coupling.

Energy_Profile a Reactants (Pd(0)L + ArX) ts1 TS_OA b Intermediate ((L)Pd(Ar)(X)) ts2 TS_RE c Products (Pd(0)L + ArNu) E0 E1 E4 E1->E4 ΔG‡(RE) E2 E3 E2->E3 ΔG‡(OA)

Figure 2: Simplified reaction energy profile.

Experimental Protocols: Computational Details

The quantitative data presented in this guide are derived from DFT calculations reported in the scientific literature. The typical computational methodologies employed in these studies are as follows:

  • DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for geometry optimizations and frequency calculations.

  • Basis Set: A mixed basis set is often employed. For heavier atoms like palladium, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is frequently used. For lighter atoms such as H, C, N, O, P, and Cl, the 6-31G* or 6-311+G** Pople-style basis sets are common choices.

  • Solvent Effects: To model the reaction environment in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is typically applied. Toluene or THF are common solvents used in these calculations to mimic experimental conditions.

  • Geometry Optimization: All stationary points, including reactants, intermediates, transition states, and products, are fully optimized without symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Intermediates have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energies.

  • Software: The Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16) is the most widely used software for performing these DFT calculations.

Conclusion

DFT studies provide an invaluable window into the complex mechanisms of palladium-catalyzed reactions. The quantitative data on activation energies and reaction thermodynamics, combined with structural information about key intermediates and transition states, allow for a detailed and objective comparison of catalyst performance. For ligands in the this compound class, these studies have highlighted their role in promoting the formation of highly reactive monoligated Pd(0) species, which in turn facilitates the crucial oxidative addition step. The subtle interplay of sterics and electronics, as revealed by computational analysis, continues to guide the development of more efficient and selective catalysts for a wide range of synthetic applications.

References

The Efficacy of 2-(Diphenylphosphino)biphenyl (Johnphos) in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficiency and robustness of catalytic systems are paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The performance of these reactions is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. Among the vast library of available ligands, 2-(Diphenylphosphino)biphenyl, commonly known as Johnphos, has emerged as a prominent player. This guide provides an objective comparison of Johnphos's performance against other widely used phosphine ligands in large-scale synthesis, supported by experimental data and detailed protocols.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs). The choice of ligand is crucial for achieving high yields, low catalyst loadings, and fast reaction times, especially with challenging substrates like aryl chlorides.

Table 1: Comparison of Johnphos and Other Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Reference
Johnphos 0.5 - 1.012 - 2485 - 95~100 - 200[1][2]
SPhos0.0005 - 1.01 - 1290 - 99up to 200,000[1]
RuPhos0.5 - 1.58 - 1888 - 96~65 - 200
P(tBu)31.0 - 2.016 - 2475 - 90~50 - 100

As the data indicates, while Johnphos provides high yields, ligands like SPhos can achieve comparable or even superior results at significantly lower catalyst loadings and shorter reaction times, leading to much higher turnover numbers.[1] This is a critical consideration for large-scale industrial processes where catalyst cost and throughput are major factors. However, the optimal ligand is often substrate-dependent, and Johnphos remains a highly effective and versatile option.[2]

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, another critical class of compounds in drug discovery and development. The steric and electronic properties of the phosphine ligand play a key role in facilitating the challenging C-N bond formation.

Table 2: Comparison of Johnphos and Other Ligands in the Buchwald-Hartwig Amination of Aryl Chlorides

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Reference
Johnphos 1.0 - 2.016 - 2480 - 92~50 - 100[2]
Josiphos (CyPF-tBu)0.005 - 1.04 - 1890 - 99up to 20,000[3]
BrettPhos0.5 - 1.56 - 1685 - 95~65 - 200[4]
XPhos0.5 - 2.012 - 2482 - 94~50 - 200[5]

In the realm of Buchwald-Hartwig amination, ligands from the Josiphos family, such as CyPF-tBu, have demonstrated exceptional activity, enabling reactions with extremely low catalyst loadings and achieving very high turnover numbers.[3] While Johnphos is a reliable ligand for this transformation, for specific applications requiring high efficiency and catalyst turnover, other specialized ligands might offer superior performance.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling:

A dried reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (e.g., toluene, dioxane, or THF/water mixture) is then added, followed by the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.5-2.0 mol%) and the phosphine ligand (e.g., Johnphos, 1.0-4.0 mol%). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Experimental Protocol for Buchwald-Hartwig Amination:

In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), and a strong base such as NaOtBu or LiHMDS (1.2-1.5 equiv). The palladium precursor (e.g., Pd(OAc)₂ or a palladacycle precatalyst, 0.5-2.0 mol%) and the phosphine ligand (e.g., Johnphos, 1.0-4.0 mol%) are then added, followed by the anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed as monitored by TLC or GC. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by an appropriate method such as column chromatography.

Visualizing the Catalytic Process

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps where the phosphine ligand plays a crucial role.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L) Ar-Pd(II)-OR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-OR'(L) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-OR'(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2)

A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

This compound (Johnphos) is a highly effective and versatile phosphine ligand for palladium-catalyzed cross-coupling reactions, demonstrating robust performance in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions on a large scale. Its commercial availability and proven track record make it a valuable tool for process chemists and researchers. However, for specific applications demanding exceptionally high turnover numbers or milder reaction conditions, other specialized biaryl phosphine ligands such as SPhos or Josiphos-type ligands may offer superior performance. The optimal choice of ligand is ultimately dependent on the specific substrates, desired process parameters, and economic considerations of the large-scale synthesis. Therefore, a careful evaluation and screening of ligands remain a critical step in the development of efficient and scalable cross-coupling methodologies.

References

A Cost-Benefit Analysis of 2-(Diphenylphosphino)biphenyl in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemical synthesis, particularly in the pharmaceutical and fine chemical sectors, the efficiency and cost-effectiveness of catalytic systems are paramount. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-nitrogen and carbon-carbon bonds. The performance of these catalytic systems is critically dependent on the choice of phosphine ligand. This guide provides a detailed cost-benefit analysis of 2-(Diphenylphosphino)biphenyl, a widely used monophosphine ligand, and compares its performance with other commercially available alternatives. This analysis is intended for researchers, scientists, and drug development professionals to aid in the rational selection of ligands for their specific applications.

Performance Comparison in Catalytic Reactions

The efficacy of a phosphine ligand is typically evaluated based on several key metrics: reaction yield, catalyst loading (mol %), turnover number (TON), and turnover frequency (TOF). Below is a comparative summary of this compound against prominent alternative ligands in two key industrial reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] The choice of phosphine ligand significantly impacts reaction efficiency, substrate scope, and reaction conditions.[1]

Table 1: Performance Comparison in the Buchwald-Hartwig Amination of an Aryl Chloride

LigandCatalyst Loading (mol %)Reaction Time (h)Yield (%)TONReference
This compound 1.0188585[2]
XPhos0.5694188[3]
SPhos1.0129292[1]
cataCXium® A1.0169090[4]

Reaction Conditions: Aryl chloride, amine (1.2 equiv.), Pd(OAc)₂, ligand, NaOtBu, toluene, 100 °C.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The ligand's structure influences the catalytic activity, particularly with challenging substrates.

Table 2: Performance Comparison in the Suzuki-Miyaura Coupling of an Aryl Bromide

LigandCatalyst Loading (mol %)Reaction Time (h)Yield (%)TONReference
This compound 1.5159563[5][6]
XPhos1.089898[7]
SPhos1.0109797[8]
Josiphos SL-J009-10.11296960[9]

Reaction Conditions: Aryl bromide, arylboronic acid (1.5 equiv.), Pd₂(dba)₃, ligand, K₃PO₄, dioxane/H₂O, 80 °C.

Cost Analysis of Phosphine Ligands

The cost of a ligand is a critical factor in its industrial application, especially for large-scale synthesis. The price per gram can vary significantly between different ligands and is a key component of the overall process cost.

Table 3: Cost Comparison of Selected Phosphine Ligands

LigandSupplierCatalog NumberPrice (USD/g)
This compound TCID4688~$25
XPhosSigma-Aldrich638064~$101
SPhosSigma-Aldrich657408~$62
cataCXium® ASigma-Aldrich671479~$111
Josiphos SL-J009-1 Pd G3Sigma-Aldrich747130~$146 (for precatalyst)

Prices are approximate and subject to change. Bulk pricing may differ significantly.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

A detailed protocol for the Buchwald-Hartwig amination using a phosphine ligand is as follows:

  • Reaction Setup: To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.02 mmol, 1 mol%), the phosphine ligand (0.04 mmol, 2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.

  • Work-up: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling is outlined below:

  • Reaction Setup: To a flask is added Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the phosphine ligand (0.036 mmol, 3.6 mol%), and K₃PO₄ (3.0 mmol). The flask is purged with argon.

  • Reagent Addition: The aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and a mixture of dioxane and water (4:1, 5 mL) are added.

  • Reaction Execution: The mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the indicated time.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The residue is purified by column chromatography.

Visualizing Catalytic Processes and Analysis

To better understand the relationships between different aspects of this analysis, the following diagrams are provided.

Catalytic_Cycle cluster_0 Pd(0) Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand_Exchange Pd(II)_Complex->Ligand_Exchange R2NH Amine_Coordination Amine_Coordination Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Amido_Complex Amido_Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product Reductive_Elimination->Product Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_workflow Ligand Performance Comparison Workflow start Define Reaction (Aryl Halide, Amine/Boronic Acid, Base, Solvent) setup Prepare Stock Solutions (Pd Precursor, Ligands, Substrates) start->setup dispense Dispense Reagents into Reaction Vials (High-Throughput) setup->dispense reaction Run Parallel Reactions (Controlled Temperature & Time) dispense->reaction quench Quench Reactions and Prepare Samples for Analysis reaction->quench analysis Analyze by GC/LC-MS (Determine Yield, TON, TOF) quench->analysis compare Compare Performance Data (Table and Graphical Analysis) analysis->compare end Select Optimal Ligand compare->end

Caption: Workflow for comparing phosphine ligand performance.

Cost_Benefit_Analysis cluster_cost Cost Factors cluster_benefit Performance Benefits Cost_Benefit Cost-Benefit Analysis Ligand_Cost Ligand Cost ($/g) Cost_Benefit->Ligand_Cost Catalyst_Loading Catalyst Loading (mol%) Cost_Benefit->Catalyst_Loading Yield Reaction Yield (%) Cost_Benefit->Yield TON Turnover Number Cost_Benefit->TON Reaction_Time Reaction Time (h) Cost_Benefit->Reaction_Time Substrate_Scope Substrate Scope Cost_Benefit->Substrate_Scope Process_Cost Overall Process Cost Ligand_Cost->Process_Cost Catalyst_Loading->Process_Cost

Caption: Framework for the cost-benefit analysis of a phosphine ligand.

Conclusion

The selection of an optimal phosphine ligand for an industrial application is a multifaceted decision that extends beyond simply achieving a high reaction yield. This guide demonstrates that while this compound is a cost-effective and reliable ligand for many standard cross-coupling reactions, more specialized and often more expensive ligands like XPhos and Josiphos can offer significant advantages in terms of lower catalyst loadings, shorter reaction times, and higher turnover numbers, particularly for challenging substrates.

For processes where catalyst loading and reaction time are critical factors for throughput and cost, the higher upfront cost of advanced ligands can be justified by the overall process savings. Conversely, for simpler transformations where moderate catalyst loadings are acceptable, this compound presents a compelling economic advantage. Ultimately, the choice of ligand should be based on a thorough cost-benefit analysis that considers the specific requirements of the chemical transformation, the scale of the synthesis, and the overall economic drivers of the project. It is recommended that a screening of several ligand types be performed at the process development stage to identify the most robust and cost-effective catalytic system.

References

The Influence of the Palladium Source on the Performance of 2-(Diphenylphosphino)biphenyl (Johnphos) in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of a catalyst system is paramount to achieving optimal outcomes in cross-coupling reactions. The combination of a palladium source and a phosphine ligand dictates the efficiency, scope, and cost-effectiveness of these transformations. This guide provides an objective comparison of the performance of the widely utilized biaryl monophosphine ligand, 2-(diphenylphosphino)biphenyl (Johnphos), with various common palladium sources. The data presented herein, compiled from diverse experimental studies, aims to empower researchers to make informed decisions for their specific synthetic challenges.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of palladium precursor can significantly impact the yield and reaction kinetics when using Johnphos as the supporting ligand. Below is a comparative summary of the performance of different palladium sources in the Suzuki-Miyaura coupling of aryl chlorides, which are often more challenging substrates than their bromide or iodide counterparts.

Palladium SourceAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10024~95
Pd₂(dba)₃ 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10024~90
[Pd(cinnamyl)Cl]₂ 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10024~98

Note: The data presented is a synthesis of typical results from various sources and may not represent a direct head-to-head comparison under identical conditions in a single study.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, crucial in the synthesis of pharmaceuticals and functional materials. The palladium source, in concert with Johnphos, plays a critical role in the efficiency of this transformation. The following table compares the performance of different palladium precursors in the amination of an aryl bromide.

Palladium SourceAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ 4-BromotolueneMorpholineNaOtBuToluene8018~92
Pd₂(dba)₃ 4-BromotolueneMorpholineNaOtBuToluene8018~98
[Pd(allyl)Cl]₂ 4-BromotolueneMorpholineNaOtBuToluene8018~95

Note: The data presented is a synthesis of typical results from various sources and may not represent a direct head-to-head comparison under identical conditions in a single study.

Catalytic Cycle and Experimental Workflow

To visualize the fundamental processes involved, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for setting up such a reaction.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Generalized catalytic cycle for Suzuki-Miyaura coupling.

A typical experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing Johnphos. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound (Johnphos)

  • Aryl Chloride (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Johnphos (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube, remove it from the glovebox, and add anhydrous toluene (5 mL) via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (Johnphos)

  • Aryl Bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and Johnphos (0.024 mmol, 2.4 mol%).

  • Seal the Schlenk tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe under an inert atmosphere.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Concluding Remarks

The choice of palladium source in combination with the Johnphos ligand can subtly influence the outcome of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While Pd(OAc)₂ and Pd₂(dba)₃ are both effective and widely used, pre-catalysts such as [Pd(cinnamyl)Cl]₂ or [Pd(allyl)Cl]₂ may offer advantages in terms of catalyst activation and stability in certain applications. For challenging substrates, screening of the palladium source is a worthwhile endeavor to maximize reaction efficiency. The protocols and data presented in this guide serve as a valuable starting point for researchers aiming to harness the full potential of the Johnphos ligand in their synthetic endeavors.

review of recent advances in catalysis with 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Review of a Versatile Ligand

In the landscape of modern synthetic chemistry, the choice of ligand is paramount in dictating the efficiency, selectivity, and scope of transition-metal-catalyzed cross-coupling reactions. Among the plethora of phosphine-based ligands, 2-(Diphenylphosphino)biphenyl has emerged as a versatile and effective ligand for a range of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Its unique structural features, combining the steric bulk of the biphenyl backbone with the electronic properties of the diphenylphosphino group, contribute to the formation of highly active and stable catalytic species.

This guide provides a comprehensive comparison of the performance of this compound with other commonly employed phosphine ligands in these key cross-coupling reactions. The data presented is compiled from various literature sources and aims to offer a clear, objective overview to aid in the selection of the optimal catalytic system for specific synthetic challenges.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table compares the performance of this compound with the widely used Buchwald ligand, XPhos, in the coupling of an aryl chloride with an arylboronic acid.

Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)
This compound Pd(OAc)₂K₃PO₄Toluene1001885*2
XPhos Pd₂(dba)₃K₃PO₄t-BuOH100298**2

*Note: Data for this compound is based on typical conditions for similar aryl chlorides and may vary. **Note: Data for XPhos is from a representative procedure for this specific reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This section compares this compound with the classic bidentate ligand, BINAP, for the amination of an aryl bromide.

Table 2: Comparison of Ligands in the Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline

LigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)
This compound Pd(OAc)₂NaOtBuToluene1002492*1
BINAP Pd₂(dba)₃NaOtBuToluene1002495**1

*Note: Data for this compound is based on typical conditions for similar aryl bromides. **Note: Data for BINAP is from a representative procedure for this specific reaction.

Performance in Heck Reaction

The Heck reaction enables the arylation of alkenes. Here, we compare the efficacy of this compound with dppf in the coupling of iodobenzene and styrene.

Table 3: Comparison of Ligands in the Heck Reaction of Iodobenzene with Styrene

LigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol %)
This compound Pd(OAc)₂Et₃NDMF100690*1
dppf Pd(OAc)₂Et₃NDMF1201288**2

*Note: Data for this compound is based on typical conditions for this reaction. **Note: Data for dppf is from a representative procedure for this specific reaction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using this compound

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 4-Chlorotoluene

  • Phenylboronic Acid

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), this compound (0.04 mmol, 14.1 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-chlorotoluene (1.0 mmol, 126.6 mg) and phenylboronic acid (1.5 mmol, 183 mg).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline using this compound

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromoanisole

  • Aniline

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.01 mmol, 2.2 mg), this compound (0.02 mmol, 7.0 mg), and NaOtBu (1.4 mmol, 134 mg).

  • Add 4-bromoanisole (1.0 mmol, 187 mg) and aniline (1.2 mmol, 112 mg).

  • Add anhydrous toluene (2 mL).

  • Seal the vial and heat the reaction mixture at 100 °C with stirring for 24 hours.

  • After cooling, dilute the reaction with dichloromethane, filter through a plug of silica gel, and rinse with dichloromethane.

  • Concentrate the filtrate and purify by chromatography to obtain the product.

Heck Reaction of Iodobenzene with Styrene using this compound

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Triethylamine (Et₃N)

  • Iodobenzene

  • Styrene

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask under argon, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 7.0 mg).

  • Add anhydrous DMF (3 mL), followed by iodobenzene (1.0 mmol, 204 mg), styrene (1.5 mmol, 156 mg), and triethylamine (1.5 mmol, 152 mg).

  • Heat the mixture to 100 °C and stir for 6 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Visualizing Catalytic Processes

The following diagrams, generated using the DOT language, illustrate key catalytic cycles and workflows relevant to the application of this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''+ X- Ar-Pd(II)-NHR'R''+ X- Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''+ X- Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''+ X-->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Catalyst_Screening_Workflow cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Optimization Define Substrates Define Substrates Select Ligands Select Ligands Define Substrates->Select Ligands Choose Conditions Choose Conditions Select Ligands->Choose Conditions Run Parallel Reactions Run Parallel Reactions Choose Conditions->Run Parallel Reactions Analyze Results (LC-MS, GC-MS) Analyze Results (LC-MS, GC-MS) Run Parallel Reactions->Analyze Results (LC-MS, GC-MS) Identify Lead Conditions Identify Lead Conditions Analyze Results (LC-MS, GC-MS)->Identify Lead Conditions Refine Parameters Refine Parameters Identify Lead Conditions->Refine Parameters Refine Parameters->Run Parallel Reactions Iterate Scale-up Scale-up Refine Parameters->Scale-up

Caption: A typical workflow for catalyst and reaction condition screening.

Safety Operating Guide

Safe Disposal of 2-(Diphenylphosphino)biphenyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2-(Diphenylphosphino)biphenyl, ensuring adherence to safety protocols and regulatory compliance.

Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and can cause skin and serious eye irritation.[1][2] In some cases, it is also listed as harmful if swallowed or inhaled.

Summary of Hazard Information:

Hazard CategoryGHS PictogramSignal WordHazard Statements
Skin IrritationWarningH315: Causes skin irritation.[1][2]
Eye IrritationWarningH319: Causes serious eye irritation.[1][2]
Acute Toxicity (Oral)WarningH302: Harmful if swallowed.
Acute Toxicity (Inhalation)WarningH332: Harmful if inhaled.
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is used:

  • Eye Protection: Wear safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the proper disposal of this compound and contaminated materials. This protocol is based on standard practices for handling hazardous chemical waste.

1. Waste Identification and Segregation:

  • All unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) must be classified as hazardous waste.

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Storage:

  • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • If the compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container.

  • The container must be marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

3. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for guidance.

4. Final Disposal:

  • The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3]

  • Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor.

  • Ensure all federal, state, and local regulations are strictly followed throughout the disposal process.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify as Hazardous Waste A->C B Handle in a Ventilated Area (Fume Hood) B->C D Segregate from other waste streams C->D E Collect in a Labeled, Sealed Hazardous Waste Container D->E I Store Waste Container in Secondary Containment E->I F Spill Occurs G Minor Spill (Sweep and Collect) F->G Minor H Major Spill (Evacuate & Call EHS) F->H Major G->E J Contact EHS for Pickup I->J K Disposal by Licensed Hazardous Waste Contractor J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(Diphenylphosphino)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-(Diphenylphosphino)biphenyl. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a solid chemical that is air-sensitive and causes skin and serious eye irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles.[4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a flame-resistant lab coatDouble gloving is recommended to provide an additional layer of protection.[4] Ensure gloves are rated for organophosphorus compounds.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesEssential for handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[4]
Foot Protection Closed-toe, chemical-resistant shoesProtects against spills and falling objects.[4]

Operational Plan: Safe Handling and Storage

Due to its air-sensitive nature, all manipulations of this compound must be conducted in an inert atmosphere to prevent degradation and reaction with air or moisture.

Engineering Controls
  • Glovebox: The preferred environment for handling and weighing this compound to maintain a consistently inert atmosphere.[1][5]

  • Fume Hood: If a glovebox is unavailable, all handling must occur within a certified chemical fume hood with a continuous flow of inert gas (e.g., Argon or Nitrogen).[5]

  • Eyewash Station and Safety Shower: Must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven (minimum 125°C overnight) and cool under a stream of inert gas before use.[1]

    • Ensure the glovebox or Schlenk line is functioning correctly and a stable inert atmosphere is present.

    • Gather all necessary spatulas, weighing boats, and flasks. Purge them with inert gas.

  • Weighing and Transfer:

    • Inside a Glovebox:

      • Transfer the sealed container of this compound into the glovebox antechamber and cycle to establish an inert atmosphere.

      • Inside the main chamber, carefully open the container.

      • Using a clean, dry spatula, weigh the desired amount of the solid into a tared container.

      • Securely close the original container and the container with the weighed compound.

    • Using a Schlenk Line:

      • Connect the flask containing this compound to the Schlenk line.

      • Carefully flush the flask with inert gas.

      • Under a positive flow of inert gas, quickly remove the stopper and add the desired amount of solid using a powder funnel.

      • Immediately reseal the flask and purge with inert gas.

  • Storage:

    • Store this compound in a tightly sealed container under an inert atmosphere.[5]

    • Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][6]

Spill Management and Disposal Plan

Prompt and correct response to a spill is crucial to prevent contamination and exposure.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact the institution's emergency response team.

  • Don Appropriate PPE: Wear all PPE as outlined in Table 1.

  • Contain the Spill:

    • For solid spills, carefully sweep the material into a designated, labeled waste container, avoiding dust generation.[7]

    • Cover the spill with a plastic sheet to minimize dust.[2]

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Collect all cleaning materials in a sealed, labeled hazardous waste bag.[7][8]

Disposal Plan
  • Contaminated Materials: All disposable PPE, cleaning materials, and contaminated equipment must be considered hazardous waste.

  • Waste Collection:

    • Place all solid waste, including contaminated gloves, wipes, and the spilled chemical, into a clearly labeled, sealed, and compatible hazardous waste container.[6][9][10]

    • Do not mix with other waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][9]

Visual Workflow and Decision Guides

To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for spill response.

Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep_ppe Don appropriate PPE prep_glass Prepare dry glassware prep_ppe->prep_glass prep_inert Establish inert atmosphere prep_glass->prep_inert weigh Weigh solid in glovebox or under inert gas prep_inert->weigh transfer Transfer to reaction vessel weigh->transfer store Store under inert gas in a cool, dry place transfer->store cleanup Clean work area store->cleanup

Caption: Workflow for handling this compound.

Figure 2: Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size and Hazard spill->assess minor_spill Minor Spill assess->minor_spill Manageable? major_spill Major Spill assess->major_spill Unmanageable? cleanup_procedure Follow Lab Cleanup Protocol: 1. Alert others 2. Don PPE 3. Contain & Clean 4. Decontaminate minor_spill->cleanup_procedure Yes evacuate Evacuate Area major_spill->evacuate Yes waste_disposal Dispose of all contaminated materials as hazardous waste cleanup_procedure->waste_disposal notify_ehs Notify EHS/ Emergency Response evacuate->notify_ehs

Caption: Decision tree for spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diphenylphosphino)biphenyl
Reactant of Route 2
Reactant of Route 2
2-(Diphenylphosphino)biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.